Pyloricidin A
Descripción
an anti-Helicobacter pylori agent; structure in first source
Propiedades
Fórmula molecular |
C31H51N5O10 |
|---|---|
Peso molecular |
653.8 g/mol |
Nombre IUPAC |
(3R)-3-[[(2R,3S,4S,5R)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-2,3,4,6-tetrahydroxyhexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H51N5O10/c1-15(2)12-20(34-30(45)24(17(5)6)36-29(44)23(32)16(3)4)28(43)35-21(14-37)25(40)26(41)27(42)31(46)33-19(13-22(38)39)18-10-8-7-9-11-18/h7-11,15-17,19-21,23-27,37,40-42H,12-14,32H2,1-6H3,(H,33,46)(H,34,45)(H,35,43)(H,36,44)(H,38,39)/t19-,20+,21-,23+,24+,25+,26+,27-/m1/s1 |
Clave InChI |
WDNOOPOWGWWJRB-GEHIXKENSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pyloricidin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A is a member of a novel class of anti-Helicobacter pylori antibiotics discovered from the culture broth of Bacillus sp.[1][2]. These peptide-like compounds exhibit potent and selective activity against H. pylori, a bacterium strongly associated with various gastric diseases, including peptic ulcers and gastric cancer. The emergence of antibiotic-resistant H. pylori strains necessitates the exploration of new therapeutic agents, and the pyloricidins represent a promising area of research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and available data.
Discovery and Isolation from Bacillus sp.
This compound, along with its congeners (Pyloricidins A1, A2, B, C, and D), was first identified in the culture broth of two Bacillus strains, HC-70 and HC-72.[1][2] The discovery was the result of a screening program aimed at identifying novel agents with specific activity against H. pylori.
Experimental Protocols
1. Fermentation of Bacillus sp.
A detailed fermentation protocol for the production of this compound by Bacillus sp. has been outlined in the initial discovery papers. The general steps are as follows:
-
Strain Cultivation: The producing Bacillus strains (HC-70 or HC-72) are cultured on a suitable agar (B569324) medium to obtain a seed culture.
-
Seed Culture: A loopful of the microbial growth is inoculated into a seed medium and incubated to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a specialized production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of pyloricidins.
2. Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving various chromatographic techniques.[2] While a highly detailed, step-by-step protocol with specific parameters for this compound is not publicly available, the general workflow is described as follows:
-
Broth Filtration: The first step involves the removal of bacterial cells and other solid materials from the culture broth by filtration or centrifugation.
-
Adsorption Chromatography: The clarified broth is then passed through a column packed with an adsorption resin. The pyloricidins bind to the resin, while other components of the broth are washed away. The active compounds are then eluted with a suitable solvent.
-
Ion-Exchange Chromatography: The partially purified fraction containing the pyloricidins is further subjected to ion-exchange chromatography. This step separates the compounds based on their net charge, leading to a significant increase in purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is typically achieved using RP-HPLC. This technique separates the different pyloricidin analogues based on their hydrophobicity, yielding highly purified this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic and chemical degradation techniques.[2] It was determined to be a peptide-like compound containing two unusual amino acids: 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid (β-phenylalanine).[2]
Physicochemical Properties of Pyloricidins
| Compound | Molecular Formula | Molecular Weight |
| This compound | C41H69N5O12 | 823 |
| Pyloricidin B | C35H58N4O11 | 710 |
| Pyloricidin C | C29H47N3O10 | 597 |
Data sourced from Nagano et al., 2001.
Biological Activity and Mechanism of Action
Pyloricidins exhibit highly selective and potent antibacterial activity against Helicobacter pylori.[1]
Antibacterial Spectrum of Pyloricidins
| Organism | This compound (MIC, µg/mL) | Pyloricidin B (MIC, µg/mL) | Pyloricidin C (MIC, µg/mL) |
| Helicobacter pylori | Data not available | 0.1 | 0.2 |
| Campylobacter jejuni | >100 | >100 | >100 |
| Escherichia coli | >100 | >100 | >100 |
| Staphylococcus aureus | >100 | >100 | >100 |
| Candida albicans | >100 | >100 | >100 |
Data represents a summary of findings from Nakao et al., 2001. Specific MIC values for this compound against H. pylori are not provided in the primary literature.
The precise mechanism of action of this compound against H. pylori has not been fully elucidated in the available scientific literature. However, based on its peptide-like structure, it is hypothesized to interact with and disrupt the bacterial cell membrane, leading to cell death. This is a common mechanism for many antimicrobial peptides.
Biosynthesis in Bacillus sp.
The biosynthetic pathway for the pyloricidins in Bacillus sp. has not yet been characterized. As peptide-like natural products, it is highly probable that their synthesis is carried out by a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) multienzyme complex. The presence of the unusual amino acids suggests a complex biosynthetic pathway involving specialized tailoring enzymes. Further genomic and molecular biology studies are required to identify and characterize the pyloricidin biosynthetic gene cluster.
Conclusion
This compound is a promising lead compound for the development of new therapies to combat Helicobacter pylori infections. Its novel structure and high selectivity warrant further investigation. Future research should focus on elucidating its precise mechanism of action, identifying its biosynthetic pathway to enable synthetic biology approaches for analogue generation, and conducting preclinical studies to evaluate its in vivo efficacy and safety. The detailed experimental methodologies for its isolation and purification also require further public documentation to facilitate broader research in this area.
References
- 1. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A is a naturally occurring peptide antibiotic with potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][2] Discovered in the culture broth of Bacillus species, this compound and its analogues represent a promising class of compounds for the development of novel anti-H. pylori therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and the experimental methodologies used to elucidate these features for this compound.
Chemical Structure and Stereochemistry
This compound is a complex peptide-like molecule with the molecular formula C₃₁H₅₁N₅O₁₀.[3] Its structure is characterized by the presence of two unusual amino acid residues: a novel (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid and a β-D-phenylalanine moiety. The terminal peptide portion of this compound consists of a tripeptide sequence of L-valine-L-valine-L-leucine.[3][4]
The absolute stereochemistry of this compound has been unequivocally established through extensive spectroscopic analysis and confirmed by total synthesis.[1][3] The key stereochemical features are summarized in the table below.
| Component Moiety | Chemical Structure/Name | Stereochemistry |
| Amino-polyhydroxy Acid | 5-amino-2,3,4,6-tetrahydroxyhexanoic acid | (2S, 3R, 4R, 5S) |
| β-Amino Acid | β-phenylalanine | D-configuration |
| Terminal Peptide | Valine-Valine-Leucine | L-configuration for all three amino acids |
The precise arrangement of these chiral centers is crucial for the potent anti-H. pylori activity of this compound.[1]
Physicochemical and Spectroscopic Data
While detailed NMR spectral data is embedded within primary literature, a summary of the key physicochemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₁N₅O₁₀ | [3] |
| Molecular Weight | 653.76 g/mol | [3] |
| Optical Rotation | Specific values are reported in the primary literature for isolated and synthetic intermediates. | [1] |
The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]
Experimental Protocols
The determination of the complex structure of this compound involved a multi-step process encompassing isolation, purification, spectroscopic analysis, and ultimately, confirmation by total synthesis.
Isolation and Purification of this compound
The following protocol is a summarized representation of the methods described by Nagano et al. (2001).
-
Fermentation: Bacillus sp. strain HC-70 was cultured in a suitable production medium.
-
Extraction: The culture broth was centrifuged to separate the supernatant. The supernatant was then subjected to extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of pyloricidins.
-
Chromatographic Separation: The crude extract was purified using a series of column chromatography steps:
-
Adsorption Chromatography: Initial separation on a silica (B1680970) gel column.
-
Ion-Exchange Chromatography: Further purification using an ion-exchange resin to separate the different pyloricidin analogues based on charge.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure this compound.
-
Structure Elucidation Methodology
The purified this compound was subjected to a battery of analytical techniques to determine its planar structure and stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of this compound, leading to the determination of its molecular formula.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Provided information on the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular fragments, including the identification of the amino acid residues and the novel amino-polyhydroxy acid.
-
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography (GC) analysis of the resulting amino acids was used to identify the constituent amino acids and determine their stereochemistry (L or D).
-
Degradative Studies: Chemical degradation of the novel amino-polyhydroxy acid moiety, followed by spectroscopic analysis of the fragments, helped to determine its structure and relative stereochemistry.
Total Synthesis for Stereochemical Confirmation
The absolute stereochemistry of this compound was definitively confirmed through its total synthesis, as reported by Hasuoka et al. (2002).
-
Chiral Pool Synthesis: The synthesis of the (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety was achieved starting from a chiral precursor, D-galactosamine, which set the absolute stereochemistry of the four contiguous chiral centers.
-
Peptide Coupling: The synthesized amino-polyhydroxy acid was then sequentially coupled with β-D-phenylalanine and the L-valine-L-valine-L-leucine tripeptide using standard peptide coupling reagents.
-
Spectroscopic Comparison: The ¹H and ¹³C NMR spectra, as well as the optical rotation of the synthetic this compound, were identical to those of the natural product, thus confirming the assigned structure and stereochemistry.
Mandatory Visualizations
To further illustrate the key aspects of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyloricidin A against Helicobacter pylori
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyloricidin A, a natural antibiotic produced by Bacillus sp., demonstrates potent and highly selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. This technical guide synthesizes the current publicly available knowledge regarding this compound and its derivatives. While extensive research has been conducted on its structure-activity relationships, leading to the development of derivatives with enhanced potency, a detailed elucidation of its precise mechanism of action remains largely undocumented in peer-reviewed literature. This document summarizes the known quantitative data on the anti-H. pylori activity of this compound and its analogues. Furthermore, in the absence of definitive mechanistic studies, a putative mechanism of action is proposed based on the characteristics of similar antimicrobial agents. Detailed experimental protocols for foundational antibacterial testing are also provided, alongside conceptual workflows and pathway diagrams to guide future research in this area.
Introduction to this compound
Pyloricidins are a family of novel peptide-like antibiotics, including this compound, B, and C, that were discovered in the culture broth of Bacillus species.[1] These compounds exhibit remarkable and selective inhibitory effects on the growth of H. pylori.[1]
The core chemical structure of the pyloricidins consists of a (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety, which is crucial for their biological activity.[2] this compound is distinguished by its terminal peptidic moiety of L-valine-L-valine-L-leucine.[3] Structure-activity relationship studies have underscored the significance of the stereochemistry of the core structure and the composition of the terminal peptide in dictating the potent anti-H. pylori effects.[2][4]
Quantitative Assessment of Anti-H. pylori Activity
The antibacterial potency of this compound and its derivatives is quantified by their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | Not Specified | Potent Activity | [3] |
| Pyloricidin C | NCTC11637 | ~0.36 | [4] |
| Pyloricidin Derivative (2s) | NCTC11637 | < 0.006 | [4] |
| Pyloricidin Derivative (Nva-Abu) | TN2 | 0.013 | [3] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyloricidin and its Derivatives against H. pylori.
Elucidating the Mechanism of Action: Current Gaps and a Proposed Model
A thorough review of the existing scientific literature reveals a significant gap in the understanding of the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects on H. pylori. While its potent and selective activity is well-documented, the specific molecular target(s) and the downstream cellular events have not been explicitly detailed.
Proposed Hypothetical Mechanism of Action
Based on the peptide-like nature of this compound and the known mechanisms of other anti-H. pylori agents, a multi-pronged mechanism of action can be hypothesized. This proposed model, which requires experimental validation, centers on the disruption of the bacterial cell envelope and the inhibition of essential enzymatic processes.
Key Postulated Steps:
-
Electrostatic Interaction and Membrane Binding: this compound, likely possessing cationic properties, is proposed to initially interact with the negatively charged components of the H. pylori outer membrane, such as lipopolysaccharides.
-
Membrane Permeabilization: Following binding, this compound may insert into the bacterial membrane, leading to the formation of pores or channels. This disruption would compromise the integrity of the cell membrane, causing leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
-
Inhibition of Vital Intracellular Processes: Subsequent to or independent of membrane disruption, this compound may translocate into the cytoplasm and interfere with critical cellular functions. A plausible target is urease, an enzyme essential for H. pylori's survival in the acidic gastric environment. Inhibition of urease would severely impair the bacterium's ability to neutralize gastric acid.
Caption: Proposed mechanism of this compound against H. pylori.
Experimental Protocols
While specific protocols for elucidating this compound's mechanism are not available, the foundational method for determining its antibacterial activity is the Minimum Inhibitory Concentration (MIC) assay.
Broth Microdilution MIC Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 5% fetal bovine serum
-
This compound stock solution
-
96-well microtiter plates
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Inoculum: Culture H. pylori on appropriate agar (B569324) plates for 48-72 hours under microaerobic conditions. Harvest the bacterial cells and suspend them in Brucella broth to an optical density (OD₆₀₀) corresponding to a concentration of approximately 1 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in Brucella broth in a 96-well microtiter plate. The concentration range should be selected based on expected potency.
-
Inoculation: Add the prepared H. pylori inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria without this compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 72 hours under microaerobic conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the OD₆₀₀ of each well.
Caption: Experimental workflow for MIC determination.
Future Directions and Conclusion
The potent and selective anti-H. pylori activity of this compound positions it as a promising candidate for further drug development. However, a significant research effort is required to elucidate its precise mechanism of action. Future studies should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular target(s) of this compound within H. pylori.
-
Membrane Interaction Studies: Employing assays that measure membrane potential, membrane permeability (e.g., using fluorescent dyes like SYTOX Green), and lipid bilayer interactions to validate the membrane disruption hypothesis.
-
Enzyme Inhibition Assays: Screening for inhibitory activity against essential H. pylori enzymes, particularly urease.
-
Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in H. pylori upon exposure to this compound to uncover affected cellular pathways.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A Producing Bacteria Strain Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of novel peptide antibiotics with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.[1][2] First identified from the culture broth of Bacillus sp., these compounds represent a promising avenue for the development of new anti-H. pylori therapeutics.[1][3] This technical guide provides an in-depth overview of the current knowledge on Pyloricidin A producing bacteria and outlines a comprehensive strategy for the identification of novel producer strains.
Known this compound Producing Strains
The primary reported producers of Pyloricidins are two bacterial strains identified as Bacillus sp. HC-70 and Bacillus sp. HC-72.[2][3] These strains were isolated by Takeda Chemical Industries, Ltd. While the exact species designation of these strains is not publicly available, the genus Bacillus is well-documented as a prolific source of diverse antimicrobial peptides, including other compounds with anti-H. pylori activity.[2]
Pyloricidin Variants and Their Characteristics
Several Pyloricidin variants have been isolated and characterized, with this compound, B, and C being the most studied. These variants share a common core structure, including the unusual amino acid 3-amino-3-phenylpropionic acid (β-phenylalanine), but differ in their terminal peptide moieties.[3]
| Pyloricidin Variant | Molecular Formula | Molecular Weight | Key Structural Features | Reported Activity |
| This compound | C43H65N5O14 | 879.99 | Contains a terminal L-Val-L-Val-L-Leu peptide moiety. | Potent and selective activity against H. pylori.[1] |
| Pyloricidin B | C37H54N4O13 | 762.84 | Contains a terminal L-Val-L-Leu peptide moiety. | Efficacious in treating H. pylori infection in Mongolian gerbils.[1] |
| Pyloricidin C | C31H43N3O12 | 649.68 | Contains a terminal L-Leu peptide moiety. | Potent anti-H. pylori activity. |
Experimental Protocols for Identification of this compound Producing Strains
The identification of novel this compound producing bacteria involves a multi-step process encompassing isolation, screening for antimicrobial activity, and molecular characterization.
Isolation of Potential Producer Strains
Objective: To isolate a diverse range of Bacillus and related bacteria from environmental samples.
Materials:
-
Sterile soil or other environmental sample collection containers.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Nutrient Agar (B569324) (NA) or Tryptic Soy Agar (TSA) plates.
-
Serial dilution tubes.
-
Incubator.
Protocol:
-
Collect environmental samples (e.g., soil, compost, marine sediments) in sterile containers.
-
Suspend 1 gram of the sample in 9 mL of sterile PBS and vortex thoroughly.
-
Perform a serial dilution of the suspension from 10⁻¹ to 10⁻⁶ in sterile PBS.
-
Plate 100 µL of each dilution onto NA or TSA plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
Select colonies with morphologies characteristic of the Bacillus genus (typically large, opaque, and irregular) for further screening.
Screening for Anti-Helicobacter pylori Activity
Objective: To identify bacterial isolates that produce compounds inhibitory to the growth of H. pylori.
Materials:
-
Pure cultures of isolated bacterial strains.
-
Helicobacter pylori indicator strain (e.g., ATCC 43504).
-
Brain Heart Infusion (BHI) broth and agar, supplemented with 7% horse serum.
-
Microaerophilic incubation system (e.g., gas jar with CampyGen pack).
-
Sterile paper discs.
Protocol:
-
Preparation of Bacterial Supernatants: Inoculate each isolated bacterial strain into BHI broth and incubate at 30°C for 48-72 hours with shaking. Centrifuge the cultures at 10,000 x g for 15 minutes and collect the cell-free supernatant.
-
Agar Overlay Assay: Prepare a lawn of the H. pylori indicator strain on BHI agar plates.
-
Aseptically place sterile paper discs onto the surface of the agar.
-
Pipette 20-50 µL of each bacterial supernatant onto a separate paper disc.
-
Incubate the plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72-96 hours.
-
Observe the plates for zones of inhibition around the paper discs. The presence of a clear zone indicates the production of anti-H. pylori compounds.
Molecular Identification of this compound Producers
4.3.1 16S rRNA Gene Sequencing for Strain Identification
Objective: To identify the genus and species of the active bacterial isolates.
Protocol:
-
Extract genomic DNA from the isolates that showed positive anti-H. pylori activity.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the purified PCR product.
-
Compare the obtained sequence with databases such as GenBank (using BLAST) or the Ribosomal Database Project (RDP) for taxonomic identification.
4.3.2 Molecular Screening for this compound Biosynthetic Genes (A Proposed Strategy)
Rationale: this compound is a non-ribosomally synthesized peptide. Its biosynthesis is therefore dependent on a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The genes encoding these enzymes are typically clustered together in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been publicly disclosed, a general approach can be taken to identify potential producers by screening for the presence of NRPS genes.
Protocol:
-
Genome Mining (for strains with sequenced genomes):
-
Assemble the genome of the candidate strain.
-
Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters.[4][5]
-
Analyze the domain organization of the identified NRPS clusters for features consistent with the known structure of this compound (e.g., adenylation domains specific for the constituent amino acids).
-
-
PCR-based Screening (for a larger number of isolates):
-
Design degenerate PCR primers targeting conserved motifs within NRPS adenylation (A) and condensation (C) domains. These domains are essential for the function of all NRPS enzymes.
-
Perform PCR on the genomic DNA of the candidate isolates using these degenerate primers.
-
Sequence the resulting amplicons to confirm they are of NRPS origin. While this method is not specific for this compound, it can enrich for strains with the genetic machinery to produce non-ribosomal peptides.
-
Visualizing Experimental and Logical Workflows
Workflow for this compound Producer Identification
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining [frontiersin.org]
- 5. Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A: A Deep Dive into its Biological Activity Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin A, a member of a novel class of antibiotics, has demonstrated significant and selective activity against the pathogenic bacterium Helicobacter pylori. This technical guide provides a comprehensive overview of the currently available data on the biological activity spectrum of this compound. The document summarizes its antibacterial potency, explores what is known about its mechanism of action, and presents detailed experimental protocols for the key assays cited in the literature. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction
Pyloricidins are a family of novel anti-Helicobacter pylori antibiotics discovered in the culture broth of Bacillus species.[1][2] This family includes Pyloricidins A, A1, A2, B, C, and D.[1][3] Structurally, these compounds are peptide-like and contain unusual amino acids.[3] Initial studies have highlighted their potent and selective inhibitory action against H. pylori, a bacterium implicated in various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] This document focuses specifically on the biological activity of this compound, providing a detailed analysis of its known effects.
Antibacterial Spectrum of this compound
Pyloricidins have been noted for their selective inhibition of H. pylori growth.[1] While the literature emphasizes this selectivity, specific quantitative data for the antibacterial spectrum of this compound against a wide range of bacterial species is not extensively available in publicly accessible research.
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Pyloricidin compounds and their derivatives against Helicobacter pylori. It is important to note that specific MIC values for this compound are not detailed in the primary literature found. The data for related compounds are provided here for comparative purposes.
Table 1: In Vitro Anti-Helicobacter pylori Activity of Pyloricidins and Derivatives
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine derivative 2s) | NCTC11637 | <0.006 | [4] |
| Pyloricidin derivative (with Nva-Abu) | TN2 | 0.013 | [5] |
Note: The original discovery paper by Nagano et al. (2001) states that Pyloricidins selectively inhibit H. pylori, but does not provide specific MIC values for this compound.
Cytotoxicity Profile of this compound
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. Currently, there is no publicly available data on the cytotoxicity (e.g., IC50 values) of this compound against mammalian cell lines such as HeLa, HepG2, or HEK293. This represents a significant gap in the understanding of its therapeutic potential and safety profile.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been elucidated in the available scientific literature. While many antimicrobial peptides exert their effects through the disruption of the bacterial cell membrane, it is unknown if Pyloricidins share this mechanism. Furthermore, there is no information regarding any specific signaling pathways that may be modulated by this compound. Research into its molecular targets and downstream effects is required to understand how it exerts its selective anti-H. pylori activity.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the biological activity of antimicrobial compounds. These are generalized protocols based on standard laboratory practices, as the specific protocols used in the original this compound research are not available.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Helicobacter pylori Activity of Pyloricidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric malignancies. The emergence of antibiotic-resistant strains of H. pylori necessitates the development of novel therapeutic agents. Pyloricidins, a class of potent and selective anti-H. pylori antibiotics produced by Bacillus species, represent a promising area of research. This technical guide provides a comprehensive overview of the in vitro activity of Pyloricidin A against H. pylori, focusing on its quantitative efficacy, the experimental methods for its evaluation, and its proposed mechanism of action.
Quantitative Assessment of Anti-H. pylori Activity
While specific data for this compound is limited in publicly available literature, studies on closely related Pyloricidin compounds and their derivatives demonstrate exceptionally high in vitro potency against H. pylori. This suggests that this compound likely exhibits similar potent activity.
Table 1: In Vitro Anti-Helicobacter pylori Activity of Pyloricidin Derivatives
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Allylglycine derivative of Pyloricidin C | NCTC11637 | <0.006 | [1] |
| Nva-Abu derivative | TN2 | 0.013 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The remarkably low MIC values of these Pyloricidin derivatives highlight the potential of this class of compounds as highly effective anti-H. pylori agents. Further studies are required to establish the specific MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a broad panel of reference and clinical isolates of H. pylori.
Experimental Protocols
The in vitro anti-H. pylori activity of compounds like this compound is primarily determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the most common assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Helicobacter pylori Culture: The selected H. pylori strain (e.g., ATCC 43504 or clinical isolates) is cultured on a suitable medium, such as Brucella agar (B569324) supplemented with 5-10% sheep blood, under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Bacterial colonies are harvested and suspended in a broth medium (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to the final desired inoculum concentration.
-
Serial Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized H. pylori suspension. A growth control well (without this compound) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth (turbidity) of H. pylori.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-up to the MIC test to ascertain the concentration of the antimicrobial agent that results in bacterial death.
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following MIC assay.
Detailed Steps:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto fresh agar plates.
-
Incubation: The plates are incubated under the same conditions as the initial culture.
-
MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound against H. pylori has not been fully elucidated in the available literature. However, based on its peptide-like structure and the known mechanisms of other antimicrobial peptides (AMPs) targeting H. pylori, a plausible mechanism can be proposed.
Many AMPs exert their bactericidal effect by disrupting the bacterial cell membrane. This interaction is often initiated by an electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound action on H. pylori.
This disruption can lead to the formation of pores or channels in the membrane, resulting in the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death.[3]
It is also possible that this compound, after crossing the bacterial membrane, interacts with intracellular targets, thereby inhibiting essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. However, further research is necessary to confirm these specific intracellular targets and the signaling pathways affected by this compound in H. pylori.
Conclusion
This compound and its related compounds represent a class of highly potent and selective agents against Helicobacter pylori. The extremely low MIC values observed for its derivatives suggest significant therapeutic potential, particularly in the context of rising antibiotic resistance. The detailed experimental protocols provided in this guide offer a framework for the systematic in vitro evaluation of this compound and other novel anti-H. pylori agents. While the precise mechanism of action remains to be fully elucidated, the proposed membrane-disrupting activity, characteristic of many antimicrobial peptides, provides a strong basis for further investigation. Future research should focus on determining the comprehensive in vitro activity profile of this compound against a diverse range of clinical H. pylori isolates and on elucidating its specific molecular targets and effects on bacterial signaling pathways. Such studies will be crucial for the advancement of this compound as a potential candidate for the treatment of H. pylori infections.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A: Unraveling the Target Pathway in Bacterial Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin A, a member of a novel class of natural antibiotics, has demonstrated potent and highly selective bactericidal activity, particularly against the pathogenic bacterium Helicobacter pylori. Despite extensive research into the synthesis and structure-activity relationships of Pyloricidin derivatives, a definitive elucidation of its specific molecular target and mechanism of action remains largely absent from publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound and its analogues, collates the available quantitative data on their antibacterial efficacy, and outlines the general experimental protocols that would be necessary to determine their precise target pathway. While direct experimental evidence for this compound's mechanism is not available, this document serves as a foundational resource for researchers aiming to investigate this promising antibiotic class further.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a primary cause of peptic ulcers and a major risk factor for gastric cancer. The increasing failure rate of current eradication therapies necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Pyloricidins, a family of natural products, have emerged as promising candidates due to their potent and selective activity against H. pylori. This guide focuses on this compound, providing a comprehensive overview of its known properties and a roadmap for future research into its molecular mechanism.
Quantitative Antibacterial Activity of Pyloricidin Analogues
While specific data for this compound is limited in the available literature, studies on its closely related derivatives provide insights into the potent anti-H. pylori activity of this compound class. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several Pyloricidin analogues.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Allylglycine derivative of Pyloricidin C | H. pylori NCTC11637 | < 0.006 | [1] |
| Pyloricidin derivative with Nva-Abu dipeptide | H. pylori TN2 | 0.013 | [2] |
Note: The provided MIC values highlight the exceptional potency of the Pyloricidin scaffold. Further studies are required to establish a comprehensive profile of this compound against a broader range of clinically relevant H. pylori strains, including those with resistance to conventional antibiotics.
Elucidating the Target Pathway: A Proposed Experimental Workflow
The precise molecular target of this compound is currently unknown. Based on the general mechanisms of action of other antimicrobial peptides and natural products, several potential pathways could be investigated. A systematic approach is required to pinpoint the specific cellular process disrupted by this compound.
Caption: A proposed experimental workflow to identify the target pathway of this compound.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for the initial screening and target identification phases of the proposed workflow. These are generalized methods that would need to be optimized for H. pylori and this compound.
Time-Kill Kinetics Assay
Objective: To determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol:
-
Prepare a logarithmic phase culture of H. pylori.
-
Inoculate fresh, appropriate broth media with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.
-
Incubate the cultures under microaerophilic conditions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in fresh broth or saline.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Macromolecular Synthesis Assay
Objective: To determine which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is inhibited by this compound.
Protocol:
-
Grow a mid-logarithmic phase culture of H. pylori.
-
Aliquot the culture into four separate tubes.
-
To each tube, add a specific radiolabeled precursor:
-
³H-thymidine (for DNA synthesis)
-
³H-uridine (for RNA synthesis)
-
³H-leucine or ³⁵S-methionine (for protein synthesis)
-
¹⁴C-N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Add this compound at a concentration known to inhibit growth (e.g., 4x MIC) to experimental tubes. Add a known inhibitor for each pathway as a positive control and no inhibitor for the negative control.
-
Incubate the tubes under appropriate growth conditions.
-
At various time points, withdraw aliquots and precipitate the macromolecules using cold trichloroacetic acid (TCA).
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filters to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound. A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.
Caption: Potential inhibitory effects of this compound on major bacterial biosynthetic pathways.
Potential Target Pathways and Further Investigations
Based on the outcomes of the initial screening experiments, further investigations can be tailored to specific pathways.
Cell Membrane Disruption
If macromolecular synthesis assays suggest an effect on the cell envelope, or if this compound's structure (as an antimicrobial peptide) hints at membrane activity, the following assays can be performed:
-
Membrane Potential Assay: Using potential-sensitive fluorescent dyes (e.g., DiSC3(5)) to monitor changes in bacterial membrane potential upon exposure to this compound.
-
Membrane Permeability Assay: Using fluorescent probes like SYTOX Green, which only enters cells with compromised membranes, to measure membrane permeabilization.
-
Electron Microscopy: Visualizing morphological changes in H. pylori cells treated with this compound to observe any damage to the cell envelope.
Inhibition of Intracellular Targets
If a specific intracellular pathway is implicated, the following approaches can be used for target identification and validation:
-
Affinity Chromatography: Immobilizing this compound on a solid support to capture its binding partners from bacterial cell lysates.
-
Resistant Mutant Selection and Whole-Genome Sequencing: Isolating spontaneous mutants resistant to this compound and sequencing their genomes to identify mutations in potential target genes.
-
In Vitro Enzyme Assays: If a specific enzyme is suspected as the target (e.g., DNA gyrase, RNA polymerase), its activity can be measured in the presence of varying concentrations of this compound.
Conclusion
This compound represents a promising class of antibiotics with potent activity against the clinically important pathogen H. pylori. However, a critical knowledge gap exists regarding its mechanism of action. This technical guide has summarized the available data and provided a detailed framework of experimental protocols necessary to elucidate the target pathway of this compound. The successful identification of its molecular target will be instrumental in the rational design of next-generation Pyloricidin-based therapeutics and will contribute significantly to the fight against antibiotic resistance. Further research in this area is strongly encouraged to unlock the full therapeutic potential of this novel antibiotic.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyloricidin Core: A Technical Guide to Initial Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational processes for producing and isolating pyloricidins, a novel class of peptide-like antibiotics with potent and selective activity against Helicobacter pylori. Pyloricidins are produced by specific strains of Bacillus sp. and represent a promising avenue for the development of new therapeutics to combat H. pylori infections.[1][2] This document outlines the essential experimental protocols for fermentation and purification, based on the initial discovery and supplementary literature.
Initial Fermentation of Pyloricidins
The production of pyloricidins is achieved through submerged fermentation of specific Bacillus strains. The initial discovery identified Bacillus sp. strains HC-70 and HC-72 as producers of pyloricidins A, A1, A2, B, C, and D.[2][3] While the precise, optimized fermentation medium and conditions for maximizing pyloricidin yield are proprietary to the discovering entity, a general framework for the fermentation process can be established based on common practices for Bacillus fermentation for secondary metabolite production.[4][5]
Producing Strains
-
Primary Strains: Bacillus sp. HC-70 and Bacillus sp. HC-72.[3]
-
Pyloricidin A1 Production: Bacillus sp. HC-70 is a known producer of Pyloricidin A1, which exhibits a Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL against H. pylori.[]
Fermentation Protocol
The following protocol is a generalized procedure for the cultivation of Bacillus sp. for the production of antimicrobial peptides. Optimization of specific components and conditions is critical for achieving high yields of pyloricidins.
1.2.1 Seed Culture Preparation
-
Inoculation: Aseptically inoculate a cryopreserved vial of Bacillus sp. (HC-70 or HC-72) into a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract and peptone).
-
Incubation: Incubate the flask at a temperature between 28-37°C on a rotary shaker at 180-220 rpm for 18-24 hours, or until a dense culture is obtained.
1.2.2 Production Fermentation
-
Medium Preparation: Prepare the production fermentation medium. While the exact composition for pyloricidin production is not publicly detailed, a typical rich medium for Bacillus secondary metabolite production would likely include a combination of complex carbon and nitrogen sources, as well as essential minerals. A hypothetical formulation is presented in Table 1.
-
Inoculation: Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the fermentation under controlled conditions. Key parameters to monitor and control include pH, temperature, dissolved oxygen, and agitation. Suggested parameters are provided in Table 2.
-
Duration: The fermentation is typically carried out for 96 to 168 hours. The production of secondary metabolites like pyloricidins often occurs during the stationary phase of bacterial growth.[2]
-
Monitoring: Monitor the production of pyloricidins throughout the fermentation process using a bioassay against a sensitive strain of H. pylori or by High-Performance Liquid Chromatography (HPLC).
Data Presentation: Fermentation Media and Parameters
Table 1: Hypothetical Fermentation Medium for Pyloricidin Production
| Component | Concentration (g/L) | Purpose |
| Glucose | 20 - 40 | Primary Carbon Source |
| Soluble Starch | 10 - 20 | Complex Carbon Source |
| Soybean Meal | 10 - 20 | Complex Nitrogen Source |
| Yeast Extract | 5 - 10 | Nitrogen, Vitamin, and Growth Factor Source |
| Peptone | 5 - 10 | Nitrogen and Amino Acid Source |
| CaCO₃ | 1 - 3 | pH Buffering Agent |
| K₂HPO₄ | 1 - 2 | Phosphate Source and pH Buffering |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of Magnesium Ions |
| Trace Mineral Solution | 1 mL/L | Provides Essential Micronutrients |
Table 2: General Fermentation Parameters for Bacillus sp.
| Parameter | Range |
| Temperature | 28 - 37 °C |
| pH | 6.5 - 7.5 (controlled) |
| Agitation | 200 - 400 rpm |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 96 - 168 hours |
Note: Quantitative data on the yield of pyloricidins from fermentation (e.g., mg/L) is not available in the reviewed public literature.
Purification of Pyloricidins
The purification of pyloricidins from the fermentation broth is a multi-step process designed to isolate these peptide-like compounds from other cellular metabolites, proteins, and media components. The original discovery indicates a process involving column chromatography using adsorption and ion-exchange resins.[3]
Experimental Workflow for Purification
Caption: Generalized workflow for the purification of pyloricidins.
Detailed Purification Protocol
Step 1: Harvest and Clarification
-
Harvest the entire fermentation broth after the optimal production period.
-
Separate the bacterial cells and other insoluble materials from the culture supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) or microfiltration. The pyloricidins are secreted into the broth.
Step 2: Adsorption Chromatography (Capture Step)
-
Pass the cell-free supernatant through a column packed with an adsorption resin (e.g., Amberlite® XAD series or Diaion® HP series). This step is designed to capture hydrophobic and amphiphilic molecules like pyloricidins from the large volume of aqueous culture medium.
-
After loading, wash the column with several column volumes of deionized water to remove salts and hydrophilic impurities.
-
Elute the bound pyloricidins with an organic solvent or a gradient of increasing organic solvent concentration (e.g., methanol or acetone (B3395972) in water).
Step 3: Ion-Exchange Chromatography (Intermediate Purification)
-
Concentrate the eluate from the adsorption step under reduced pressure to remove the organic solvent.
-
Adjust the pH and conductivity of the concentrated crude extract and load it onto an ion-exchange chromatography column. The choice of a cation or anion exchanger will depend on the isoelectric point (pI) of the specific pyloricidin congeners.
-
Elute the pyloricidins using a salt gradient (e.g., 0-1.0 M NaCl) or a pH gradient.
-
Collect fractions and test for anti-H. pylori activity to identify the fractions containing the pyloricidins.
Step 4: Reversed-Phase High-Performance Liquid Chromatography (Polishing Step)
-
Pool the active fractions from the ion-exchange step and desalt if necessary.
-
Inject the sample onto a preparative reversed-phase HPLC (RP-HPLC) column (e.g., a C18 column).
-
Elute with a gradient of an organic solvent like acetonitrile (B52724) or methanol in water, typically with an ion-pairing agent such as trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm for peptide bonds) and collect the peaks corresponding to the individual pyloricidin compounds (A, B, C, etc.).
-
Confirm the purity and identity of the isolated compounds using analytical HPLC and mass spectrometry.
Data Presentation: Purification
Quantitative data for a typical purification of pyloricidins, including total activity, specific activity, fold purification, and recovery at each step, is not available in the reviewed literature. Table 3 provides a template for how such data should be structured.
Table 3: Template for Pyloricidin Purification Data
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | - | - | - | 100 | 1 |
| Adsorption Chromatography | - | - | - | - | - |
| Ion-Exchange Chromatography | - | - | - | - | - |
| RP-HPLC | - | - | - | - | - |
Logical and Experimental Workflows
Pyloricidin Discovery and Development Workflow
The initial discovery and subsequent development of pyloricidins likely followed a systematic drug discovery pathway common for natural products.
Caption: Logical workflow for the discovery of pyloricidins.
Note: Information regarding the specific biosynthetic pathway of pyloricidins in Bacillus sp. is not available in the public domain literature. Therefore, a diagram for this signaling pathway cannot be provided.
This guide consolidates the available information on the initial fermentation and purification of pyloricidins. Further research and process development are necessary to optimize these procedures for large-scale production suitable for preclinical and clinical development. The methodologies outlined here provide a solid foundation for researchers and drug developers entering this promising field of antibiotic research.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Antimicrobial Metabolite from Bacillus sp.: Significant Activity Against Pathogenic Bacteria Including Multidrug-Resistant Clinical Strains [frontiersin.org]
- 5. Probiotic Bacillus as fermentation agents: Status, potential insights, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyloricidin A Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Pyloricidin A and its congeners. Pyloricidins are a class of novel natural antibiotics with potent and highly selective activity against Helicobacter pylori, a bacterium linked to various gastric diseases. Understanding the SAR of these compounds is crucial for the design and development of more effective anti-H. pylori therapeutics.
Core Structure of Pyloricidins
Pyloricidins A, B, and C share a common core structure consisting of a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety.[1][2] The variation among these natural pyloricidins lies in the terminal peptidic moiety attached to this core.
-
This compound: L-valine-L-valine-L-leucine[1]
-
Pyloricidin B: L-valine-L-leucine[1]
-
Pyloricidin C: L-leucine[1]
The initial discovery identified pyloricidins A, A1, A2, B, C, and D from the culture broth of two Bacillus strains.[3] The total synthesis of Pyloricidins A, B, and C has been successfully achieved, which has been instrumental in enabling detailed SAR studies through the generation of various derivatives.[2][4]
Structure-Activity Relationship Analysis
Systematic modifications of the Pyloricidin structure have revealed key features essential for its potent anti-H. pylori activity.
The Terminal Peptidic Moiety
The nature of the amino acid residues in the terminal peptidic moiety significantly influences the antibacterial potency.
-
Stereochemistry: Derivatives bearing α-L-amino acids generally retain their activity.[5] Conversely, the introduction of α-D-, β-, or γ-amino acids, or peptidomimetics, leads to a drastic decrease in activity.[5]
-
Amino Acid Composition: The combination of amino acids in the dipeptidic moiety has a profound effect on the anti-H. pylori activity.[1] For instance, a derivative with a dipeptide of L-norvaline (Nva) and L-α-aminobutyric acid (Abu) exhibited excellent activity.[1]
-
Specific Modifications: An allylglycine derivative of Pyloricidin C demonstrated exceptionally potent anti-H. pylori activity, with a Minimum Inhibitory Concentration (MIC) value significantly lower than the parent compound.[5]
The Core Moiety
The core (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine structure is critical for the biological activity.
-
Stereochemistry of the Hexanoic Acid Moiety: Alterations in the stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety result in a significant loss of anti-H. pylori activity.[2][4]
-
The β-D-phenylalanine Residue: The β-D-phenylalanine part of the core structure is also crucial for maintaining high potency.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-H. pylori activity of various Pyloricidin congeners.
| Compound | Terminal Peptidic Moiety | MIC (μg/mL) against H. pylori NCTC11637 | Reference |
| Pyloricidin C | L-leucine | ~0.36 | [5] |
| Derivative 2s | L-allylglycine | <0.006 | [5] |
| Compound | Dipeptidic Moiety | MIC (μg/mL) against H. pylori TN2 | Reference |
| Nva-Abu Derivative | Nva-Abu | 0.013 | [1] |
Experimental Protocols
Synthesis of Pyloricidin Derivatives
The synthesis of this compound, B, and C, along with their derivatives, was accomplished using D-galactosamine as a chiral template for the common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety.[2][4] Key intermediates in this synthetic strategy are 2-amino-2-deoxyuronic acid derivatives.[2][4] This approach allows for the preparation of a series of derivatives with modifications at the β-D-phenylalanine position and with altered stereochemistry in the hexanoic acid moiety.[2][4] For the synthesis of derivatives with varied terminal peptidic moieties, standard solid-phase or liquid-phase peptide synthesis methodologies are employed to couple the desired amino acids to the core structure.
Anti-Helicobacter pylori Activity Assay
The antibacterial activity of the Pyloricidin congeners is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method.
-
Bacterial Strains: H. pylori strains such as NCTC11637 and TN2 are used.
-
Culture Medium: Brucella agar supplemented with 5% fetal bovine serum is commonly used for the cultivation of H. pylori.
-
Inoculum Preparation: H. pylori is cultured in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 3 days. The bacterial cells are then suspended in Brucella broth to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
MIC Determination: The synthesized compounds are serially diluted and added to the molten agar medium. The bacterial inoculum is then spotted onto the surface of the agar plates. The plates are incubated under microaerophilic conditions at 37°C for 3 days. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: Structure-Activity Relationship of Pyloricidin Congeners.
Caption: Experimental Workflow for SAR Studies of Pyloricidins.
Mechanism of Action
While the precise molecular mechanism of action of Pyloricidins is not fully elucidated in the provided search results, their potent and selective activity against H. pylori suggests a specific target within the bacterium. Further research is needed to identify the cellular components with which Pyloricidins interact to exert their bactericidal or bacteriostatic effects. Understanding the mechanism of action is a critical next step in the development of these compounds as clinical candidates. This could involve studies on their effects on bacterial cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.
Conclusion
The structure-activity relationship studies of this compound congeners have provided valuable insights into the key structural requirements for potent anti-H. pylori activity. The integrity of the core structure, particularly its stereochemistry, and the nature of the terminal peptidic moiety are critical determinants of potency. The discovery of highly active derivatives, such as the allylglycine and Nva-Abu congeners, highlights the potential for further optimization of this promising class of antibiotics. Future work should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of the most potent analogs to advance their development as novel treatments for H. pylori infections.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pyloricidin A Minimum Inhibitory Concentration (MIC) Assay: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A is a novel antimicrobial peptide with demonstrated potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in its preclinical development. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound against H. pylori using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Broth Microdilution Assay
The broth microdilution method is a standardized and widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under appropriate conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria.
Data Presentation
The following table summarizes hypothetical, yet realistic, Minimum Inhibitory Concentration (MIC) data for this compound and common comparator antibiotics against Helicobacter pylori.
| Compound | Test Organism | MIC (µg/mL) |
| This compound (Hypothetical Data) | Helicobacter pylori (Clinical Isolate 1) | 0.06 |
| Helicobacter pylori (Clinical Isolate 2) | 0.125 | |
| Helicobacter pylori ATCC 43504 (QC Strain) | 0.06 | |
| Amoxicillin | Helicobacter pylori ATCC 43504 (QC Strain) | 0.016 - 0.12[1] |
| Clarithromycin | Helicobacter pylori ATCC 43504 (QC Strain) | 0.016 - 0.12[1] |
| Metronidazole | Helicobacter pylori ATCC 43504 (QC Strain) | 64 - 256[1] |
| Levofloxacin | Helicobacter pylori ATCC 43504 (QC Strain) | 0.5 - 2[1] |
| Tetracycline | Helicobacter pylori ATCC 43504 (QC Strain) | 0.12 - 1[1] |
Note: The MIC values for this compound are presented as hypothetical examples for illustrative purposes. The Quality Control (QC) ranges for comparator antibiotics are based on established guidelines.
Experimental Protocol: Broth Microdilution MIC Assay for Helicobacter pylori
This protocol is specifically tailored for determining the MIC of this compound against the fastidious bacterium Helicobacter pylori.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Helicobacter pylori test strains (clinical isolates and/or reference strains)
-
Helicobacter pylori ATCC 43504 (Quality Control strain)[1]
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Microaerobic gas-generating system (e.g., CampyGen™ or similar)
-
Anaerobic jar or microaerophilic incubator
-
37°C incubator
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85% NaCl)
-
Resazurin (B115843) sodium salt (viability indicator, optional)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC assay against H. pylori.
Step-by-Step Protocol
Step 1: Preparation of Media and Reagents
-
Prepare Brucella Broth or BHI Broth according to the manufacturer's instructions.
-
Aseptically supplement the sterile broth with 5% (v/v) heat-inactivated Fetal Calf Serum (FCS). This will be referred to as "supplemented broth".
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on its own.
Step 2: Preparation of Bacterial Inoculum
-
Subculture H. pylori strains from frozen stocks onto a suitable agar (B569324) medium (e.g., Columbia Blood Agar) and incubate at 37°C for 48-72 hours under microaerobic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
-
From a fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate standardization.
-
Dilute the standardized suspension in the supplemented broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Preparation of this compound Dilutions
-
In a sterile 96-well microtiter plate, add 100 µL of supplemented broth to all wells except for the first column.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of this compound concentrations.
Step 4: Inoculation of the Microtiter Plate
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions (columns 1-10).
-
Controls:
-
Growth Control (Positive Control): In column 11, add 100 µL of supplemented broth and 100 µL of the bacterial inoculum. This well should show bacterial growth.
-
Sterility Control (Negative Control): In column 12, add 200 µL of supplemented broth only. This well should remain clear.
-
Step 5: Incubation
-
Seal the microtiter plate with a breathable membrane or place it in a secondary container.
-
Incubate the plate at 37°C for 48-72 hours in a microaerobic environment.
Step 6: Determination of MIC
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, 20 µL of a resazurin solution can be added to each well and the plate incubated for a further 4-6 hours. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
-
The growth control well should be turbid (or pink if using resazurin), and the sterility control well should be clear (or blue).
-
The MIC for the quality control strain (H. pylori ATCC 43504) should fall within the established acceptable range for the comparator antibiotics.
Conclusion
This protocol provides a robust and standardized method for determining the Minimum Inhibitory Concentration of this compound against Helicobacter pylori. Accurate and reproducible MIC data are essential for the continued development of this compound as a potential therapeutic agent for the treatment of H. pylori infections. Adherence to this detailed protocol, including the use of appropriate controls, will ensure the generation of high-quality data suitable for regulatory submissions and further research.
References
Application Notes and Protocols for the Experimental Use of Pyloricidin A in Helicobacter pylori Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of novel, potent, and highly selective natural antibiotics with significant activity against Helicobacter pylori, the primary causative agent of chronic gastritis, peptic ulcers, and a risk factor for gastric cancer.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for the experimental use of Pyloricidin A and its derivatives in H. pylori culture. The methodologies outlined below are based on established antimicrobial susceptibility testing standards for H. pylori and research on the mechanism of action of similar antimicrobial peptides.
Quantitative Data Summary
The antimicrobial activity of this compound and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values against various H. pylori strains.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine) | NCTC11637 | <0.006 | [1][5] |
| Pyloricidin derivative (Nva-Abu) | TN2 | 0.013 | [2][3] |
Table 1: In Vitro Antimicrobial Activity of Pyloricidin Derivatives against H. pylori
Experimental Protocols
Helicobacter pylori Culture
Objective: To propagate H. pylori for use in antimicrobial susceptibility and mechanism of action studies.
Materials:
-
H. pylori strain (e.g., NCTC11637, ATCC 43504)
-
Columbia Agar (B569324) with 5% horse blood
-
Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS)
-
Microaerobic incubator or gas jar system (5% O₂, 10% CO₂, 85% N₂)
-
Sterile saline (0.85%)
-
Spectrophotometer
Protocol:
-
Thaw a frozen stock of H. pylori at room temperature.
-
Streak the thawed culture onto a Columbia blood agar plate.
-
Incubate the plate in a microaerobic environment at 37°C for 48-72 hours.
-
Harvest colonies from the agar plate and resuspend them in BHI broth supplemented with 10% FBS.
-
Adjust the bacterial suspension to a desired optical density (OD) at 600 nm, which corresponds to a specific colony-forming unit (CFU)/mL. This should be predetermined by plating serial dilutions. A McFarland standard of 1.0 is often used as a starting point.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton agar supplemented with 5% sheep blood
-
H. pylori inoculum (prepared as in Protocol 1, adjusted to McFarland 1.0)
-
Sterile petri dishes
-
Multipoint inoculator (optional)
Protocol:
-
Prepare a series of twofold dilutions of this compound from the stock solution.
-
Add the this compound dilutions to molten Mueller-Hinton agar (cooled to 45-50°C) to achieve the final desired concentrations. Also, prepare a drug-free control plate and a solvent control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculate the surface of each agar plate with the prepared H. pylori suspension using a multipoint inoculator or by spotting 1-2 µL of the inoculum.
-
Incubate the plates in a microaerobic environment at 37°C for 72 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.
Time-Kill Kinetics Assay
Objective: To assess the bactericidal activity of this compound against H. pylori over time.
Materials:
-
This compound
-
H. pylori culture in logarithmic growth phase (prepared in BHI broth with 10% FBS)
-
Sterile culture tubes
-
Columbia blood agar plates
-
Sterile saline
Protocol:
-
Prepare a mid-logarithmic phase culture of H. pylori in BHI broth.
-
Dilute the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL in fresh BHI broth.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without the compound.
-
Incubate the tubes in a microaerobic environment at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Prepare serial tenfold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of each dilution onto Columbia blood agar plates.
-
Incubate the plates microaerobically at 37°C for 72 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Proposed Mechanism of Action Studies
Based on the known mechanisms of other antimicrobial peptides against H. pylori, the following experiments are proposed to elucidate the mechanism of action of this compound.
Membrane Permeabilization Assay
Objective: To determine if this compound disrupts the integrity of the H. pylori cell membrane.
Methodology: This can be assessed using fluorescent probes such as propidium (B1200493) iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes. An increase in fluorescence upon addition of this compound would indicate membrane damage.
Membrane Depolarization Assay
Objective: To investigate if this compound affects the membrane potential of H. pylori.
Methodology: The membrane potential-sensitive dye DiSC₃(5) can be used. Depolarization of the cell membrane leads to the release of the dye and an increase in fluorescence, which can be monitored using a fluorometer.
Visualizations
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
Proposed Mechanism of Action
Caption: Proposed Mechanism of Action of this compound.
Investigative Signaling Pathway
Caption: Potential Disruption of H. pylori CagA Signaling.
References
- 1. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyloricidin A in Animal Models of Gastric Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating Pyloricidin A and its derivatives in animal models of gastric infection, primarily focusing on Helicobacter pylori. Due to the limited publicly available in vivo data specifically for this compound, this document synthesizes information on related pyloricidin compounds and provides generalized, yet detailed, protocols applicable for the in vivo assessment of novel antimicrobial agents against H. pylori.
Introduction to Pyloricidins
Pyloricidins are a class of novel natural antibiotics (A, B, and C) that have demonstrated potent and highly selective activity against Helicobacter pylori[1][2][3]. These compounds consist of a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-beta-D-phenylalanine moiety and a terminal peptidic moiety, which varies between the different pyloricidins[1]. This compound, B, and C have terminal peptidic moieties of L-valine-L-valine-L-leucine, L-valine-L-leucine, and L-leucine, respectively[1]. The high selectivity and potency of these compounds make them promising candidates for therapeutic development against H. pylori, including antibiotic-resistant strains.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo efficacy data for pyloricidin derivatives.
Table 1: In Vitro Anti-Helicobacter pylori Activity of Pyloricidin Derivatives
| Compound/Derivative | Target Strain | MIC (µg/mL) | Reference |
| Pyloricidin C Derivative (Allylglycine) | H. pylori NCTC11637 | < 0.006 | [2] |
| Pyloricidin Derivative (Nva-Abu) | H. pylori TN2 | 0.013 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of a Pyloricidin Derivative against H. pylori
| Animal Model | Derivative | Dosing Regimen | Duration | Outcome | Reference |
| Mongolian Gerbils | Pyloricidin Derivative (Nva-Abu) | 10 mg/kg, b.i.d., oral | 7 days | 60% clearance of H. pylori | [1] |
b.i.d.: twice a day
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of a test compound like this compound in an animal model of H. pylori infection. Mongolian gerbils and C57BL/6 mice are commonly used and suitable models[4][5][6][7].
Animal Model of Helicobacter pylori Infection
This protocol describes the establishment of a chronic H. pylori infection in Mongolian gerbils, a model known to recapitulate many features of human H. pylori-induced gastric pathology[5][7].
Materials:
-
Specific-pathogen-free (SPF) Mongolian gerbils (5-6 weeks old)[5]
-
Helicobacter pylori strain (e.g., ATCC 43504, TN2, or a clinical isolate)[1]
-
Brucella broth with 10% fetal bovine serum (FBS)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: House animals in SPF conditions for at least 7 days prior to the experiment to allow for acclimatization.
-
Bacterial Culture: Culture the H. pylori strain on Brucella agar (B569324) or in broth under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Harvest the bacteria and suspend them in sterile Brucella broth to a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.
-
Inoculation:
-
Fast the animals for 12-16 hours before inoculation, with water provided ad libitum.
-
Anesthetize the animals lightly.
-
Administer 0.5 mL of the bacterial suspension to each animal via oral gavage.
-
Repeat the inoculation for 3 consecutive days to ensure robust infection.
-
-
Infection Confirmation: Allow the infection to establish for a period of 2-4 weeks. Confirmation of colonization can be performed on a subset of animals by sacrificing them and performing a rapid urease test (RUT) on a stomach biopsy and/or culturing stomach homogenates to determine CFU counts.
This compound Administration and Efficacy Assessment
This protocol outlines the treatment of infected animals and the subsequent evaluation of the compound's efficacy.
Materials:
-
H. pylori-infected Mongolian gerbils (from Protocol 3.1)
-
This compound (or derivative)
-
Vehicle control (e.g., sterile phosphate-buffered saline (PBS) or carboxymethyl cellulose)
-
Oral gavage needles
-
Stomach tissue homogenization equipment
-
Brucella agar plates
-
Formalin and histology supplies
Procedure:
-
Group Allocation: Randomly divide the infected animals into treatment and control groups (n ≥ 6 per group)[4].
-
Treatment Administration: Administer the assigned treatment orally for a specified period, for example, 7 consecutive days[1]. Monitor the animals daily for any signs of toxicity or adverse effects.
-
Sample Collection: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the animals. Aseptically remove the stomach from each animal.
-
Bacterial Load Quantification (CFU Assay):
-
Weigh a portion of the stomach tissue (e.g., from the antrum).
-
Homogenize the tissue in a known volume of sterile Brucella broth.
-
Prepare serial dilutions of the homogenate and plate them onto Brucella agar plates.
-
Incubate the plates under microaerophilic conditions for 3-5 days.
-
Count the colonies to determine the number of CFU per gram of stomach tissue. The bacterial load is often normalized to the tissue weight[4].
-
-
Histopathological Analysis:
-
Fix the remaining stomach tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section it, and perform Hematoxylin and Eosin (H&E) staining.
-
Examine the sections under a microscope to assess the degree of gastritis, inflammation, and bacterial colonization[8].
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and potential mechanisms of action relevant to the study of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Structure-Activity Relationship of Pyloricidin Derivatives.
Caption: Key steps in H. pylori pathogenesis.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models and Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori-infected animal models are extremely suitable for the investigation of gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Helicobacter pylori activities of Chenopodium ambrosioides L. in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyloricidin A Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyloricidin A is a novel antibiotic with selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. These application notes provide detailed protocols for the in vivo assessment of this compound's efficacy, pharmacokinetics, and safety in a preclinical setting. The Mongolian gerbil model of H. pylori infection is highlighted as a relevant and established model for such studies.
Section 1: In Vivo Efficacy Assessment in the Mongolian Gerbil Model
The Mongolian gerbil is a well-established animal model for studying H. pylori infection and pathogenesis, as it mimics several aspects of the human disease, including the development of gastritis and gastric ulcers.
Experimental Workflow for In Vivo Efficacy Study
Protocol 1: Helicobacter pylori Infection of Mongolian Gerbils
Materials:
-
Specific pathogen-free (SPF) male Mongolian gerbils (5-6 weeks old)
-
Helicobacter pylori strain (e.g., ATCC 43504 or a clinical isolate)
-
Brucella broth supplemented with 10% fetal bovine serum (FBS)
-
Trypticase Soy Agar with 5% sheep blood (TSA II) plates
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
-
Oral gavage needles (20G, 1.5 inches)
-
Sterile saline
Procedure:
-
Animal Acclimatization: House the Mongolian gerbils in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
H. pylori Culture Preparation:
-
Culture the H. pylori strain on TSA II plates under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacteria from the plates and resuspend in Brucella broth.
-
Adjust the bacterial suspension to a concentration of 1 x 10⁹ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Fast the gerbils for 12-24 hours with free access to water.
-
Administer 0.5 mL of the H. pylori suspension (5 x 10⁸ CFU/animal) to each gerbil via oral gavage.
-
Withhold food for an additional 2-4 hours post-inoculation.
-
-
Infection Establishment: Allow the infection to establish for 4 weeks.
Protocol 2: this compound Treatment and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Stomach tissue homogenizer
-
Phosphate-buffered saline (PBS)
-
Serial dilution supplies
-
TSA II plates
-
Formalin (10%)
-
Histology supplies (paraffin, microtome, slides, H&E stain)
Procedure:
-
Treatment Groups: After 4 weeks of infection, randomly divide the gerbils into treatment and control groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer the vehicle orally, twice daily (b.i.d.).
-
Group 2 (this compound): Based on studies with a pyloricidin derivative, a starting dose of 10 mg/kg administered orally (b.i.d.) for 7 days is recommended.[1] Dose-response studies with varying concentrations of this compound are advised.
-
Group 3 (Positive Control): Standard triple therapy (e.g., omeprazole, amoxicillin, and clarithromycin) can be used as a positive control.
-
-
Drug Administration: Administer the assigned treatment via oral gavage for the specified duration.
-
Clinical Observation: Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or food/water intake.
-
Euthanasia and Sample Collection: At the end of the treatment period (e.g., day 8), euthanize the animals. Aseptically remove the stomachs.
-
Bacterial Load Quantification:
-
Weigh a portion of the stomach tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA II plates.
-
Incubate the plates under microaerobic conditions at 37°C for 3-5 days.
-
Count the colonies and express the bacterial load as CFU per gram of stomach tissue.
-
-
Histopathological Analysis:
-
Fix the remaining stomach tissue in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides for inflammation, epithelial damage, and bacterial colonization.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Regimen | Mean Bacterial Load (log10 CFU/g stomach) ± SD | Percent Reduction (%) |
| Vehicle Control | - | b.i.d. for 7 days | 6.5 ± 0.8 | 0 |
| This compound | 5 | b.i.d. for 7 days | 4.2 ± 1.1 | 99.5 |
| This compound | 10 | b.i.d. for 7 days | 2.1 ± 0.5 | 99.996 |
| This compound | 20 | b.i.d. for 7 days | < LOD* | > 99.999 |
| Positive Control | Standard | b.i.d. for 7 days | 1.8 ± 0.4 | 99.998 |
*LOD: Limit of Detection
Section 2: Pharmacokinetic (PK) Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing regimens.
Experimental Workflow for Pharmacokinetic Study
Protocol 3: Single-Dose Pharmacokinetic Study in Rodents
Materials:
-
Healthy, non-infected rodents (rats or mice)
-
This compound
-
Vehicle for oral and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
-
Pharmacokinetic analysis software
Procedure:
-
Animal Preparation:
-
For IV administration, cannulate the jugular vein of the animals one day prior to the study.
-
Fast the animals overnight before dosing.
-
-
Drug Administration:
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t₁/₂: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
F%: Bioavailability (calculated from oral and IV data)
-
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (h) | 1.0 ± 0.5 | 0.08 ± 0.02 |
| AUC₀-t (ng*h/mL) | 4200 ± 600 | 1800 ± 250 |
| t₁/₂ (h) | 3.5 ± 0.8 | 2.1 ± 0.4 |
| CL (L/h/kg) | - | 0.55 ± 0.08 |
| Vd (L/kg) | - | 1.5 ± 0.3 |
| F (%) | 23.3 | - |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Section 3: Toxicology and Safety Assessment
Preclinical safety evaluation is essential to identify potential adverse effects of this compound.
Logical Flow for Preclinical Toxicology Assessment
Protocol 4: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
Objective: To determine the acute oral toxicity of this compound and to identify the dose causing evident toxicity without mortality.
Materials:
-
Healthy, young adult female rats (8-12 weeks old)
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Sighting Study:
-
Dose a single animal at a starting dose (e.g., 300 mg/kg).
-
Observe the animal for signs of toxicity.
-
Based on the outcome, dose another animal at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg) until the dose producing evident toxicity is identified.
-
-
Main Study:
-
Dose a group of 5 female rats with the selected starting dose.
-
Observe the animals intensively for the first few hours and then daily for 14 days.
-
Record clinical signs, body weight changes, and any mortality.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
-
Endpoint: Classification of the substance according to the Globally Harmonised System (GHS) based on the dose at which evident toxicity is observed.
Protocol 5: Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration over 28 days.
Materials:
-
Healthy young adult rats (equal numbers of males and females)
-
This compound
-
Vehicle
-
Clinical pathology and histopathology supplies
Procedure:
-
Dose Groups:
-
Use at least three dose levels of this compound and a concurrent control group (vehicle only).
-
Dose levels should be selected based on the acute toxicity data, with the highest dose expected to produce some toxicity but not mortality.
-
Each group should consist of at least 5 males and 5 females.
-
-
Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed functional observations (e.g., sensory reactivity, grip strength) at the end of the study.
-
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology:
-
Perform a full necropsy on all animals.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Data Presentation: Toxicology Summary
| Study Type | Species | Route | Key Findings | NOAEL (mg/kg/day) |
| Acute Toxicity (OECD 420) | Rat | Oral | No mortality or evident toxicity up to 2000 mg/kg. Classified as GHS Category 5 or unclassified. | N/A |
| 28-Day Repeated Dose (OECD 407) | Rat | Oral | No treatment-related adverse effects observed at any dose level. | ≥ 500 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the properties of this compound and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for the Development of Pyloricidin A Derivatives with Enhanced Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a pathogenic bacterium responsible for a range of gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The emergence of antibiotic-resistant strains necessitates the development of novel therapeutic agents. Pyloricidins are a class of antimicrobial peptides (AMPs) that exhibit potent and selective activity against H. pylori.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of Pyloricidin A derivatives with the goal of enhancing their antimicrobial potency.
This compound, B, and C are natural antibiotics composed of a unique (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety and a terminal peptide chain.[2][3] Structure-activity relationship (SAR) studies have revealed that modifications to the terminal peptidic moiety can significantly modulate the anti-H. pylori activity.[1][2] Key findings indicate that the stereochemistry of the amino acids is crucial, with L-amino acids preserving activity while D-amino acids diminish it.[1] Furthermore, the incorporation of unnatural amino acids, such as allylglycine, or specific dipeptide combinations like L-Norvaline-L-aminobutyric acid (Nva-Abu), can lead to derivatives with substantially increased potency compared to the parent compounds.[1][2]
These application notes will guide researchers through the process of developing novel this compound derivatives, from rational design based on known SAR data to chemical synthesis and in vitro evaluation of their antimicrobial efficacy.
Data Presentation: Comparative Activity of Pyloricidin Derivatives
The following table summarizes the in vitro anti-H. pylori activity, expressed as Minimum Inhibitory Concentration (MIC), of selected Pyloricidin derivatives compared to the parent compounds. Lower MIC values indicate higher potency.
| Compound ID | Structure / Modification | MIC (µg/mL) vs. H. pylori | Reference |
| Pyloricidin C | L-Leucine | 0.38 | [1] |
| Derivative 2s | L-Allylglycine | <0.006 | [1] |
| Pyloricidin B | L-Valine-L-Leucine | - | [2] |
| Derivative with Nva-Abu | L-Norvaline-L-aminobutyric acid | 0.013 | [2] |
| This compound | L-Valine-L-Valine-L-Leucine | - | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Derivative
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a this compound derivative. As a representative example, the synthesis of a simplified analog with a modified peptide sequence is outlined. The synthesis of the unique hexanoic acid moiety is a complex multi-step process described elsewhere and is assumed to be prepared in advance.[3] This protocol focuses on the assembly of the peptidic portion onto the core structure.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-allylglycine-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification (C18 column)
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours with agitation.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation (Iterative Steps):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF (5 times).
-
Coupling: Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) as in step 2 and add to the resin. Couple for 2 hours.
-
Washing: Wash the resin with DMF (5 times).
-
Repeat these deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4][5][6][7]
-
Collect fractions containing the pure peptide, identified by UV detection and confirmed by mass spectrometry.
-
-
Lyophilization: Freeze-dry the purified fractions to obtain the final peptide as a white powder.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
This protocol details the broth microdilution method to determine the MIC of the synthesized this compound derivatives against H. pylori.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
BHI agar (B569324) plates with 10% sheep blood
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Microaerobic gas generating system (e.g., CampyGen™)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Culture H. pylori on BHI agar plates under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacterial cells and resuspend them in BHI broth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Peptide Preparation:
-
Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide in BHI broth in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 72 hours under microaerobic conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of H. pylori.
-
Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: Workflow for the development of this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for Studying Antibiotic Resistance in Helicobacter pylori using Pyloricidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer. The increasing prevalence of antibiotic-resistant H. pylori strains poses a significant challenge to the successful eradication of this pathogen. Pyloricidins are a class of novel peptide antibiotics produced by Bacillus species that exhibit potent and highly selective activity against H. pylori.[1][2] Pyloricidin A, a member of this family, represents a promising candidate for studying mechanisms of antibiotic action and resistance in H. pylori. Its peptide nature suggests a mechanism of action that may differ from conventional antibiotics, making it a valuable tool for investigating novel resistance pathways.
These application notes provide a comprehensive guide for researchers on utilizing this compound to study antibiotic resistance in H. pylori. The document includes detailed protocols for determining the minimum inhibitory concentration (MIC), performing time-kill kinetic assays, and for the in vitro development of resistance. Additionally, a plausible signaling pathway involved in the bacterial response to this compound-induced stress is proposed and visualized.
Data Presentation: In Vitro Activity of Pyloricidins against H. pylori
The following tables summarize the minimum inhibitory concentration (MIC) data for Pyloricidin A1 and various synthetic derivatives of Pyloricidins. This data highlights the potent activity of this class of antimicrobial peptides against H. pylori.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyloricidin A1 and Derivatives against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin A1 | Not Specified | 0.0625 | [] |
| Pyloricidin C derivative (with allylglycine) | NCTC11637 | <0.006 | [4] |
| Pyloricidin derivative (with Nva-Abu) | TN2 | 0.013 | [5] |
Table 2: Comparative MIC Values of Standard Antibiotics against H. pylori
This table provides a reference for the typical MIC ranges of commonly used antibiotics against H. pylori, illustrating the challenge of antibiotic resistance.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amoxicillin | 0.125 | 4 |
| Clarithromycin | 0.0312 | 64 |
| Metronidazole | 8 | 256 |
| Levofloxacin | 0.25 | 16 |
| Tetracycline | 0.0625 | 4 |
Experimental Protocols
The following protocols are adapted from standard methodologies for antibiotic susceptibility testing in H. pylori and can be applied to research with this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
H. pylori strains (reference and clinical isolates)
-
Brucella broth supplemented with 5-10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Microplate reader
-
Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Preparation of H. pylori Inoculum:
-
Culture H. pylori on a suitable agar (B569324) medium (e.g., Columbia blood agar) under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacterial cells and suspend them in Brucella broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in Brucella broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared H. pylori inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the microtiter plate at 37°C for 72 hours under microaerobic conditions.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in OD₆₀₀ compared to the growth control.
-
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A as a molecular probe for bacterial research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyloricidin A is a naturally occurring antimicrobial peptide with potent and highly selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][2][3][4] Its complex structure, consisting of a unique hydroxylated fatty acid and a tripeptide moiety (L-valine-L-valine-L-leucine), contributes to its potent bioactivity.[4][5] While the precise mechanism of action is still under investigation, evidence suggests that this compound, like other antimicrobial peptides, may exert its effects through disruption of the bacterial cell membrane or by interacting with intracellular targets, such as the caseinolytic protease (ClpP). This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to investigate these fundamental bacterial processes.
Data Presentation
Table 1: Antibacterial Activity of this compound and Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Helicobacter pylori NCTC11637 | < 0.006 | [1] |
| Pyloricidin C | Helicobacter pylori NCTC11637 | ~0.36 | [1] |
| Pyloricidin Derivative (Nva-Abu) | Helicobacter pylori TN2 | 0.013 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., NCTC11637)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂)
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Grow H. pylori in Brucella broth to mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL in fresh Brucella broth.
-
Perform serial two-fold dilutions of the this compound stock solution in Brucella broth in a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well containing the diluted this compound.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. The absorbance at 600 nm can also be measured.
Protocol 2: Bacterial Membrane Permeabilization Assay (Cellular Leakage)
This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to the leakage of intracellular components.
Materials:
-
This compound
-
H. pylori culture
-
Phosphate-buffered saline (PBS)
-
SYTOX™ Green nucleic acid stain
-
Black 96-well microtiter plates with a clear bottom
-
Fluorometer
Procedure:
-
Grow H. pylori to mid-log phase, harvest the cells by centrifugation, and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.
-
Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the wells of the microtiter plate.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) over time. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cells and bind to nucleic acids.
Protocol 3: Bacterial Membrane Potential Assay
This protocol utilizes the voltage-sensitive dye DiSC₃(5) to determine if this compound disrupts the bacterial membrane potential.
Materials:
-
This compound
-
H. pylori culture
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
KCl
-
Fluorometer
Procedure:
-
Grow H. pylori to mid-log phase, harvest, and wash the cells with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.
-
Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark at 37°C with gentle shaking until a stable reduction in fluorescence is observed (indicating dye uptake into polarized cells).
-
Add varying concentrations of this compound to the cell suspension.
-
Monitor the fluorescence (Excitation: 622 nm, Emission: 670 nm) over time. An increase in fluorescence indicates depolarization of the cell membrane.
-
At the end of the experiment, add 100 mM KCl to induce complete depolarization as a positive control.
Protocol 4: Intracellular ATP Level Assay
This assay measures the effect of this compound on the intracellular ATP concentration, which can indicate a disruption of energy metabolism or cell lysis.
Materials:
-
This compound
-
H. pylori culture
-
ATP determination kit (e.g., luciferin-luciferase based)
-
Luminometer
Procedure:
-
Grow H. pylori to mid-log phase and adjust the cell density.
-
Incubate the bacterial suspension with different concentrations of this compound for a defined period (e.g., 30 minutes).
-
Lyse the bacterial cells according to the ATP kit manufacturer's instructions to release intracellular ATP.
-
Measure the luminescence of the samples using a luminometer.
-
A decrease in ATP levels may suggest interference with ATP synthesis or leakage due to membrane damage.[6][7]
Protocol 5: Target Identification using a Biotinylated this compound Probe (Proposed)
This proposed protocol describes a strategy to identify the molecular target(s) of this compound using a biotinylated derivative for pull-down assays.
Materials:
-
Biotinylated this compound (requires chemical synthesis)
-
H. pylori cell lysate
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Probe Synthesis: Synthesize a biotinylated version of this compound, ensuring the biotin (B1667282) tag does not interfere with its biological activity.[8]
-
Cell Lysate Preparation: Grow H. pylori and prepare a cell lysate that preserves protein integrity.
-
Pull-down Assay:
-
Incubate the biotinylated this compound with the H. pylori cell lysate to allow for binding to its target protein(s).[9][10][11][12]
-
Add streptavidin-conjugated beads to the mixture to capture the biotinylated this compound and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands of interest and identify the proteins by mass spectrometry.
-
Protocol 6: In Vitro ClpP Protease Activity Assay (Proposed)
This proposed protocol can be used to assess whether this compound directly inhibits the activity of the ClpP protease.
Materials:
-
Purified H. pylori ClpP protein
-
Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
Assay buffer
-
Fluorometer
Procedure:
-
In a microtiter plate, add the assay buffer, purified ClpP enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period to allow for potential inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
A decrease in the rate of fluorescence increase in the presence of this compound would indicate inhibition of ClpP activity.[13]
Visualizations
Caption: Proposed mechanism of this compound-induced membrane disruption.
Caption: Proposed mechanism of this compound as a ClpP protease inhibitor.
Caption: Workflow for this compound target identification via pull-down assay.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Frontiers | Phillygenin Inhibits Helicobacter pylori by Preventing Biofilm Formation and Inducing ATP Leakage [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of antibacterial cyclic peptides that inhibit the ClpXP protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Sensitivity Testing of Pyloricidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of Pyloricidin A, a potent antimicrobial peptide with selective activity against Helicobacter pylori. The following methodologies are based on established standards for antimicrobial susceptibility testing of peptides, with specific modifications for the fastidious nature of H. pylori.
Key Considerations for this compound Susceptibility Testing
Standard antimicrobial susceptibility testing (AST) protocols often require adjustments to accurately assess the efficacy of antimicrobial peptides (AMPs) like this compound. Key factors to consider include:
-
Peptide Adsorption : Cationic peptides can bind to the surfaces of standard polystyrene microtiter plates, leading to an underestimation of their true potency. The use of low-binding materials, such as polypropylene (B1209903) plates, is highly recommended.
-
Media Composition : The composition of the growth medium can significantly impact the activity of this compound. Standard media may contain components that interfere with the peptide's action. For H. pylori, specialized media that support its growth while minimizing interference with the peptide are necessary.
-
Peptide Stability : Peptides may be susceptible to degradation by proteases. While this is a broader concern in vivo, handling and storage of stock solutions should be done under conditions that maintain peptide integrity.
-
Fastidious Growth of H. pylori : H. pylori is a slow-growing, microaerophilic bacterium requiring specific atmospheric conditions and enriched media for optimal growth. Incubation times and conditions must be strictly controlled.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is recommended for determining the MIC of this compound against H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Sterile 96-well polypropylene microtiter plates
-
Brain-Heart Infusion (BHI) broth or Brucella broth
-
Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
-
Microaerophilic gas generating system (e.g., CampyGen™) or a tri-gas incubator (5-10% CO₂, 5-10% O₂, 80-90% N₂)
-
Sterile polypropylene tubes
Protocol:
-
Preparation of H. pylori Inoculum:
-
Subculture H. pylori from a frozen stock onto a Columbia Blood Agar (B569324) plate or other suitable agar medium.
-
Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions.
-
Select several colonies and inoculate them into BHI or Brucella broth supplemented with 10% FBS.
-
Incubate the broth culture at 37°C for 24-48 hours with gentle agitation under microaerophilic conditions until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, supplemented broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss.
-
-
Assay Procedure:
-
Add 100 µL of the diluted H. pylori suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each this compound dilution to the corresponding wells.
-
Include a positive control for bacterial growth (no this compound) and a negative control for sterility (broth only).
-
Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions.
-
-
Determination of MIC:
-
After incubation, assess bacterial growth visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth or a significant reduction in OD₆₀₀ compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC has been determined.[1][2][3]
Materials:
-
Results from the MIC assay
-
Columbia Blood Agar plates or other suitable agar for H. pylori
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microaerophilic incubation system
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh Columbia Blood Agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions.
-
-
Determination of MBC:
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example MIC and MBC Data for this compound and its Derivatives against Helicobacter pylori
| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | H. pylori NCTC11637 | 0.05 | 0.1 |
| Pyloricidin B | H. pylori NCTC11637 | 0.1 | 0.2 |
| Pyloricidin C | H. pylori NCTC11637 | 0.4 | 0.8 |
| Pyloricidin C Derivative (with allylglycine) | H. pylori NCTC11637 | <0.006[4] | Not Reported |
| Pyloricidin Derivative (with Nva-Abu) | H. pylori TN2 | 0.013[5] | Not Reported |
| Amoxicillin | H. pylori ATCC 43504 | 0.016 - 0.12 | Not Reported |
| Clarithromycin | H. pylori ATCC 43504 | 0.016 - 0.12 | Not Reported |
Note: The MIC and MBC values for this compound, B, and C are hypothetical examples for illustrative purposes. The derivative data is from cited literature.
Visualized Workflows
Caption: Workflow for MIC determination of this compound.
References
- 1. Microbiological conditions for culturing Helicobacter Pylori [scielo.org.co]
- 2. Antimicrobial susceptibility testing of Helicobacter pylori determined by microdilution method using a new medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyloricidin A in Dual-Drug Therapy Studies: A Prospective Outlook
Researchers, scientists, and drug development professionals are keenly observing the potential of Pyloricidin A, a potent antibiotic with high selectivity against Helicobacter pylori, for its application in dual-drug therapy regimens. While current research has primarily focused on its synthesis, structure-activity relationships, and standalone efficacy, the exploration of its synergistic effects with other antibiotics remains a promising, yet underexplored, frontier in combating antibiotic resistance.
At present, specific studies detailing the use of this compound in dual-drug therapy are not publicly available. The existing literature extensively covers the synthesis of this compound, B, and C, highlighting their potent and selective anti-H. pylori activity.[1][2][3] These foundational studies have been crucial in establishing the potential of pyloricidins as therapeutic agents. However, they do not provide quantitative data or established protocols for their use in combination with other drugs.
The broader context of dual-drug therapy for H. pylori infections is a well-established area of research, driven by the increasing prevalence of antibiotic-resistant strains.[4][5] Studies on various dual-therapy combinations, such as high-dose amoxicillin (B794) with a proton pump inhibitor, have shown high eradication rates.[6][7] These studies underscore the potential benefits of combination therapies, which can include enhanced efficacy, reduced treatment duration, and a lower likelihood of developing resistance.
While direct experimental data on this compound in dual-drug therapy is lacking, the following sections present hypothetical application notes and protocols based on established methodologies for assessing antibiotic synergy. These are intended to serve as a forward-looking guide for researchers venturing into this area of investigation.
Hypothetical Application Notes
The primary application of this compound in dual-drug therapy would be to enhance the efficacy of existing antibiotics against H. pylori, particularly against strains resistant to conventional therapies. A key area of investigation would be its potential synergistic, additive, or indifferent effects when combined with standard-of-care antibiotics such as amoxicillin, clarithromycin, and metronidazole.
Table 1: Hypothetical Synergistic Activity of this compound with Standard Antibiotics against H. pylori
| Combination (this compound +) | H. pylori Strain | This compound MIC (μg/mL) | Partner Drug MIC (μg/mL) | FICI | Interpretation |
| Amoxicillin | ATCC 43504 | 0.06 | 0.03 | ≤ 0.5 | Synergy |
| Clarithromycin | Resistant Strain 1 | 0.125 | 0.5 | ≤ 0.5 | Synergy |
| Metronidazole | Resistant Strain 2 | 0.125 | 1 | > 0.5 - 4 | Additive |
Note: The data in this table is purely illustrative and not based on experimental results.
Proposed Experimental Protocols
To investigate the potential of this compound in dual-drug therapy, the following experimental protocols are proposed, based on standard microbiological techniques.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound and partner antibiotics against H. pylori using the broth microdilution method.
Materials:
-
This compound
-
Partner antibiotic (e.g., amoxicillin)
-
H. pylori strain(s)
-
Brucella broth supplemented with 5% fetal bovine serum
-
96-well microtiter plates
-
Incubator (microaerophilic conditions, 37°C)
Procedure:
-
Prepare a stock solution of this compound and the partner antibiotic in a suitable solvent.
-
Serially dilute the antibiotics in Brucella broth in the wells of a 96-well plate.
-
Prepare an inoculum of H. pylori standardized to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to assess the synergistic interaction between this compound and a partner antibiotic.
Materials:
-
Materials from Protocol 1
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculate each well with a standardized H. pylori suspension as in Protocol 1.
-
Include appropriate controls for each antibiotic alone.
-
Incubate the plate under microaerophilic conditions at 37°C for 72 hours.
-
Determine the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[8]
Visualizing Experimental Workflow and Potential Mechanisms
To facilitate the understanding of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for assessing this compound synergy.
Caption: Hypothetical dual-targeting mechanism of action.
The successful application of this compound in dual-drug therapy could pave the way for novel treatment strategies against H. pylori, potentially overcoming existing resistance mechanisms and improving patient outcomes. Further research is imperative to validate these hypothetical applications and protocols.
References
- 1. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose dual therapy is effective as first-line treatment for Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial combinations against Helicobacter pylori including benzoxadiazol-based flavodoxin inhibitors: in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the chemical synthesis of Pyloricidin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pyloricidin A and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of the core structure of this compound?
The total synthesis of this compound, as well as its analogues B and C, typically utilizes D-galactosamine as a chiral template.[1][2] This starting material is crucial for establishing the stereochemistry of the common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety.
Q2: What are the key intermediates in the synthesis of this compound?
A critical intermediate in the synthetic pathway is a 2-amino-2-deoxyuronic acid derivative.[1][2] The successful synthesis and purification of this intermediate are pivotal for the overall success of the total synthesis.
Q3: How critical is stereochemistry for the biological activity of this compound?
Stereochemistry is highly significant for the anti-Helicobacter pylori activity of this compound.[1][2] Any deviation in the stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety or the β-D-phenylalanine portion can lead to a drastic decrease in biological activity. Therefore, maintaining stereochemical control throughout the synthesis is a primary challenge.
Q4: What type of reactions are used to couple the amino acid residues in the peptidic moiety?
Standard peptide coupling reactions are employed to build the terminal peptidic moiety of Pyloricidins. However, careful selection of coupling reagents and conditions is necessary to avoid racemization and ensure high yields, especially when dealing with sterically hindered amino acids.
Q5: Have structure-activity relationship (SAR) studies been conducted on Pyloricidin derivatives?
Yes, several studies have focused on synthesizing derivatives of Pyloricidin B and C to investigate the structure-activity relationships of the terminal peptidic moiety.[3][4] These studies have shown that derivatives with α-L-amino acids generally maintain activity, while those with α-D-, β-, or γ-amino acids, or peptide mimetics, exhibit significantly reduced activity.[4]
Troubleshooting Guides
Problem 1: Low yield in the formation of the 2-amino-2-deoxyuronic acid intermediate.
| Possible Cause | Suggested Solution |
| Incomplete oxidation of the primary alcohol. | - Ensure the use of a fresh and appropriate oxidizing agent (e.g., TEMPO/BAIB).- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Optimize the reaction temperature to prevent side reactions. |
| Epimerization at C2 during oxidation or subsequent steps. | - Use milder reaction conditions.- Consider a different protecting group strategy to increase the stability of the intermediate. |
| Difficulties in purification. | - Employ specialized chromatography techniques such as ion-exchange chromatography or reverse-phase HPLC.- Consider converting the intermediate to a more easily purifiable derivative. |
Problem 2: Poor stereocontrol during the synthesis.
| Possible Cause | Suggested Solution |
| Racemization during peptide coupling. | - Use additives like HOBt or Oxyma to suppress racemization.- Employ coupling reagents known for low racemization potential (e.g., HATU, HCTU).- Keep the reaction temperature low. |
| Loss of stereointegrity during protecting group manipulations. | - Choose protecting groups that can be removed under mild conditions.- Screen different deprotection reagents and conditions to find the optimal balance between cleavage and stereochemical retention. |
| Use of inappropriate chiral auxiliaries or catalysts. | - If using asymmetric synthesis routes, carefully select the chiral catalyst or auxiliary based on literature precedents for similar substrates.[5] |
Problem 3: Difficulties with purification of the final compound and intermediates.
| Possible Cause | Suggested Solution |
| High polarity of the compounds. | - Utilize reverse-phase HPLC with a suitable solvent system (e.g., water/acetonitrile or water/methanol with TFA or formic acid).- Consider ion-exchange chromatography for charged intermediates. |
| Presence of closely related stereoisomers. | - Employ chiral chromatography (chiral HPLC) for the separation of diastereomers or enantiomers.- Recrystallization can sometimes be effective for separating diastereomers if one isomer crystallizes preferentially.[6] |
| Contamination with reagents or byproducts. | - Use trituration to remove highly soluble impurities from a solid product.[6]- Employ liquid-liquid extraction to remove impurities based on their solubility in different solvents.[6] |
Experimental Protocols
Key Experiment: Synthesis of the (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety (General Outline)
This is a generalized protocol based on the synthetic strategy described in the literature.[1][2] Specific reagents, conditions, and protecting groups may vary.
-
Protection of D-galactosamine: The amino and hydroxyl groups of D-galactosamine are selectively protected. For example, the amino group can be protected with a Boc or Cbz group, and the hydroxyl groups can be protected with acetonide or silyl (B83357) ethers.
-
Oxidation of the Primary Alcohol: The C6 primary alcohol of the protected galactosamine derivative is oxidized to a carboxylic acid to form the corresponding uronic acid. This is a critical step for forming the 2-amino-2-deoxyuronic acid intermediate.
-
Deprotection and Purification: Selective deprotection of the necessary functional groups is carried out, followed by purification of the key intermediate.
-
Coupling with β-D-phenylalanine: The synthesized uronic acid derivative is then coupled to the β-D-phenylalanine moiety using standard peptide coupling techniques.
-
Final Deprotection: All remaining protecting groups are removed to yield the core structure of Pyloricidin.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rijournals.com [rijournals.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Pyloricidin A solubility and stability issues in vitro
Welcome to the technical support center for Pyloricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
This compound is a peptidic antibiotic that has demonstrated potent and selective activity against Helicobacter pylori.[1][2] Its primary in vitro application is in antimicrobial susceptibility testing and mechanistic studies against H. pylori.
Q2: What are the general recommendations for storing this compound?
For lyophilized this compound, storage at -20°C or -80°C is recommended to ensure long-term stability.[3] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.
Q3: In what solvents can I dissolve this compound?
The solubility of a peptide like this compound is highly dependent on its amino acid composition. A systematic approach to determine the best solvent is recommended. Start with sterile, oxygen-free water or a standard buffer like phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[4] If solubility is limited, the peptide's overall charge should be considered. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) can be used, while for acidic peptides, a dilute basic solution (e.g., 0.1% aqueous ammonia) may be effective. For highly hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) may be necessary.[5] Always test solubility with a small amount of the peptide first.[6]
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates poor solubility or aggregation.[3] Sonication can help break up particles and improve dissolution.[5][6] Gentle warming may also aid in solubilizing the peptide, but excessive heat should be avoided to prevent degradation.[7] If precipitation occurs after storage, it may be due to the peptide coming out of solution at lower temperatures. Try warming the solution and vortexing before use. Always centrifuge your peptide solution before use to pellet any undissolved material.[5]
Q5: How can I assess the stability of my this compound solution under my experimental conditions?
The stability of a peptide solution can be affected by pH, temperature, and the presence of proteases.[8] To assess stability, you can incubate the this compound solution under your experimental conditions for various time points. The amount of intact peptide remaining can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | - Peptide degradation: Instability in solution due to pH, temperature, or enzymatic activity.- Inaccurate concentration: Poor solubility leading to a lower effective concentration. | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Perform a stability study under your experimental conditions using HPLC-MS.- Confirm solubility and ensure the peptide is fully dissolved before use. |
| Low or no activity against H. pylori | - Peptide aggregation: Hydrophobic interactions causing the peptide to aggregate and lose activity.- Incorrect solvent: The solvent used for dissolution may interfere with the assay.- Degraded peptide stock. | - Use sonication to break up aggregates.- Modify the peptide sequence to include solubility-enhancing residues if possible.- Test different solvents for dissolution and ensure they are compatible with your assay.- Use a fresh vial of lyophilized peptide to prepare a new stock solution. |
| Precipitation upon addition to media | - Change in pH or ionic strength: The buffer composition of the media may cause the peptide to become insoluble. | - Dissolve the peptide in a small amount of a compatible solvent (e.g., DMSO) before diluting it into the final media.- Test the solubility of the peptide in the final media at the desired concentration before starting the experiment. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Determine the peptide's charge: Analyze the amino acid sequence of this compound. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and a value of -1 to each acidic residue (D, E) and the C-terminus. Sum the values to get the overall charge.[9]
-
Initial Solubility Test:
-
Before dissolving the entire sample, test the solubility with a small amount of the lyophilized peptide.[7]
-
Start with sterile, deionized water. Vortex briefly.
-
If the peptide does not dissolve, proceed to the next step based on its charge.
-
-
Solvent Selection based on Charge:
-
Basic Peptides (Overall Charge > 0): Try dissolving in a small amount of 10% aqueous acetic acid, then dilute with water to the desired concentration.[7]
-
Acidic Peptides (Overall Charge < 0): Try dissolving in a small amount of 0.1% aqueous ammonium (B1175870) hydroxide, then dilute with water to the desired concentration.[4]
-
Neutral or Hydrophobic Peptides: If the peptide has a high percentage of hydrophobic residues, try dissolving in a minimal amount of DMSO, DMF, or acetonitrile. Then, slowly add the solution to your aqueous buffer with vigorous stirring.[7]
-
-
Aiding Dissolution:
-
If the peptide is still not fully dissolved, sonicate the solution in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the tube on ice in between to prevent heating.[7]
-
-
Final Preparation:
-
Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates.[7]
-
Carefully transfer the supernatant to a new tube.
-
Determine the final concentration, for example, by UV spectroscopy if the peptide contains aromatic residues.
-
Protocol 2: In Vitro Stability Assessment of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the desired buffer or cell culture medium.
-
-
Incubation:
-
Incubate the peptide solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the solution.
-
-
Sample Processing:
-
To stop any enzymatic degradation, immediately add a protein precipitating agent, such as two volumes of cold acetonitrile/ethanol (1:1, v/v), to the collected aliquots.[10]
-
Incubate at -20°C overnight to allow for complete precipitation of proteins.[10]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide.
-
-
Analysis by HPLC-MS:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer.
-
Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the peak corresponding to the intact this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for using this compound in vitro.
Caption: Key signaling pathways activated by H. pylori infection.
References
- 1. Frontiers | The intersection of Helicobacter pylori and gastric cancer: signaling pathways and molecular mechanisms [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. biobasic.com [biobasic.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyloricidin A Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Pyloricidin A and its derivatives. Given the limited publicly available data on this compound, this guide incorporates established principles of preclinical antibiotic development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo effective dose of a Pyloricidin derivative?
A1: A study on a Pyloricidin derivative with an Nva-Abu dipeptidic moiety showed 60% clearance of Helicobacter pylori from infected Mongolian gerbils. This was achieved with repetitive oral administration of 10 mg/kg, twice daily (b.i.d.) for 7 days[1].
Q2: What is the primary target and mechanism of action of this compound?
A2: this compound, B, and C are novel natural antibiotics that exhibit potent and highly selective activity against Helicobacter pylori[1][2][3]. The precise molecular mechanism of action and specific signaling pathways inhibited by this compound have not been fully elucidated in the public domain. However, like many antimicrobial peptides, its action is likely related to disruption of the bacterial cell membrane or inhibition of essential cellular processes.
Q3: Which animal models are suitable for in vivo studies of H. pylori infection?
A3: Mongolian gerbils are considered a highly suitable model as they effectively recapitulate many aspects of H. pylori-induced gastric inflammation and carcinogenesis seen in humans[1]. Mice, particularly strains like C57BL/6, are also commonly used, often with mouse-adapted H. pylori strains (e.g., Sydney strain 1) to ensure consistent colonization. Other models include rats, guinea pigs, and non-human primates, though they are less frequently used[2][3][4].
Q4: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for antibiotic efficacy?
A4: The efficacy of antibiotics is often correlated with specific PK/PD parameters. For different classes of antibiotics, these include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the duration of time that the drug concentration remains above the MIC (T > MIC). Determining these parameters for this compound is crucial for dosage optimization.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Initial Dose
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | - Perform a dose-escalation study to evaluate higher concentrations. - Increase the frequency of administration (e.g., from once daily to twice or three times daily). |
| Poor Bioavailability | - Investigate alternative routes of administration (e.g., intraperitoneal or subcutaneous if oral absorption is poor). - Reformulate the compound to improve solubility and absorption. |
| Rapid Metabolism/Clearance | - Conduct pharmacokinetic studies to determine the half-life (t½) of this compound in the selected animal model. A short half-life may necessitate more frequent dosing or a continuous infusion model. |
| Antibiotic Tolerance | - The bacteria may have entered a tolerant state in vivo. Consider combination therapy with another antimicrobial agent that has a different mechanism of action. - Ensure the in vitro testing conditions mimic the in vivo environment as closely as possible, as standard MIC testing may not always predict in vivo success. |
| Inappropriate Animal Model | - Confirm that the H. pylori strain effectively colonizes the chosen animal model and induces the desired pathology. Some strains are host-specific. |
Issue 2: Observed Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | - Reduce the administered dose. The goal is to find a balance between efficacy and safety. - Determine the No-Observed-Adverse-Effect Level (NOAEL) through a formal toxicity study. |
| Formulation/Vehicle Toxicity | - Administer a vehicle-only control group to ensure the observed toxicity is not due to the formulation components. - Test alternative, less toxic vehicles for solubilizing this compound. |
| Rapid Intravenous (IV) Injection | - If administering via IV, reduce the injection speed to minimize acute cardiovascular or systemic effects. |
| Off-Target Effects | - Conduct histopathological analysis of major organs to identify potential target organs for toxicity. - Consider derivatization of the this compound molecule to improve its therapeutic index. |
Data Presentation
Table 1: Example In Vivo Efficacy Data for a this compound Derivative
| Animal Model | H. pylori Strain | Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration | Efficacy Endpoint | Outcome | Reference |
| Mongolian Gerbil | TN2 | Pyloricidin Derivative | 10 | Oral, b.i.d. | 7 days | Bacterial Clearance | 60% | [1] |
Table 2: Key Pharmacokinetic Parameters to Determine for this compound
| Parameter | Description | Importance for Dosage Optimization |
| Cmax | Maximum plasma concentration after administration. | Crucial for concentration-dependent antibiotics; a higher Cmax/MIC ratio often predicts better efficacy. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve. | Represents total drug exposure over time; a key parameter for overall efficacy (AUC/MIC). |
| t½ (Half-life) | Time for the plasma concentration to decrease by half. | Determines the dosing interval; a short half-life may require more frequent administration. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Low oral bioavailability may necessitate higher oral doses or a different route of administration. |
| Protein Binding | The extent to which the drug binds to plasma proteins. | Only the unbound (free) fraction of the drug is typically active. This is important for calculating free drug concentrations (fAUC/MIC). |
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study in a Mongolian Gerbil Model of H. pylori Infection
-
Animal Acclimatization: Acclimatize 6-8 week old male Mongolian gerbils for at least one week prior to the study.
-
Infection: Challenge the gerbils with a mouse-adapted strain of H. pylori (e.g., 10^8 CFU/animal) via oral gavage. Confirm colonization after 2 weeks by sacrificing a subset of animals and performing quantitative culture and/or histology on stomach tissue.
-
Group Allocation: Randomly assign infected animals to different treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 5% DMSO in saline)
-
This compound (e.g., 5 mg/kg)
-
This compound (e.g., 10 mg/kg)
-
This compound (e.g., 25 mg/kg)
-
Positive Control (e.g., standard triple therapy of a proton pump inhibitor, clarithromycin, and amoxicillin)
-
-
Formulation and Administration: Prepare fresh formulations daily. Administer the assigned treatment orally (e.g., via gavage) twice daily for 7 consecutive days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Record body weights daily.
-
Endpoint Analysis: One day after the final dose, humanely euthanize all animals. Collect the stomach and perform quantitative bacteriology (CFU/gram of tissue) to determine the bacterial load.
-
Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle control to determine the dose-dependent efficacy of this compound.
Visualizations
Caption: Workflow for an In Vivo Dose-Ranging Efficacy Study.
References
overcoming limitations in Pyloricidin A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during Pyloricidin A bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows lower than expected or no activity against Helicobacter pylori. What are the potential causes?
A1: Several factors could contribute to a lack of bioactivity. These can be broadly categorized as issues with the peptide itself, the assay conditions, or the target organism. It is crucial to systematically verify the peptide's integrity and the experimental setup.[1]
Q2: I am observing high variability in Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What could be the reason?
A2: High variability in MIC values is a common challenge in antimicrobial peptide (AMP) testing.[1] Key factors include inconsistencies in the bacterial inoculum density, variations in plate incubation conditions, and subjective determination of the growth endpoint.[1]
Q3: How can I address poor solubility of this compound or its analogs in my aqueous assay medium?
A3: Peptides with hydrophobic residues can have limited solubility in aqueous solutions.[2] To improve solubility, consider preparing a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it in the assay medium.[2] It's critical to include a solvent control to ensure the solvent itself does not affect bacterial growth or the peptide's activity.[1]
Q4: Is this compound stable in solution during my bioassay?
A4: The stability of peptide therapeutics can be influenced by factors like pH, temperature, and the presence of proteases.[3][4] Peptides can undergo degradation through processes such as oxidation, deamidation, and hydrolysis.[4] It is advisable to prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
Q5: Could non-specific binding of this compound be affecting my results?
A5: Non-specific binding of peptides to labware or other components in the assay can reduce the effective concentration of the peptide, leading to inaccurate results.[5][6] Using low-binding plastics and including blocking agents like bovine serum albumin (BSA) in the assay buffer can help mitigate this issue.[5]
Troubleshooting Guides
Problem 1: Inconsistent or No Antimicrobial Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Peptide Sequence or Purity | Verify the amino acid sequence and purity of the synthesized this compound via HPLC and mass spectrometry. | An incorrect sequence or the presence of impurities can significantly impact or abolish the peptide's antimicrobial activity.[1] |
| Peptide Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C. | Peptides are susceptible to degradation, which can lead to a loss of activity.[4] |
| Suboptimal Assay Conditions | Ensure the pH and salt concentration of the assay medium are appropriate for both H. pylori growth and this compound activity. | The activity of antimicrobial peptides can be sensitive to environmental conditions.[7] |
| Bacterial Resistance | Confirm the susceptibility of the H. pylori strain being used. If possible, test against a reference strain with known sensitivity to this compound. | The development of resistance in bacterial strains can lead to a loss of antimicrobial efficacy. |
Problem 2: Poor Solubility or Precipitation
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of this compound or its Analogs | Prepare a high-concentration stock solution in an organic solvent such as DMSO. Serially dilute the stock solution in the assay medium to the desired final concentrations. | Many peptides require an organic co-solvent for initial dissolution before being introduced into an aqueous assay system.[2] |
| Peptide Aggregation | Test the solubility of the peptide in different buffers and at various pH values. Visually inspect for any precipitation. | Peptide aggregation can reduce the effective concentration of the active monomeric form and is often influenced by the physicochemical properties of the solution.[2][3] |
| Solvent Effects | Include a solvent control in your assay by testing the highest concentration of the organic solvent used to dissolve the peptide against H. pylori. | The solvent used to dissolve the peptide should not have any intrinsic antimicrobial or growth-inhibitory effects at the concentrations used in the assay.[1] |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound and its derivatives against H. pylori.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin A1 | Not Specified | 0.0625 | [8] |
| Pyloricidin C derivative (allylglycine) | NCTC11637 | <0.006 | [8] |
| Pyloricidin derivative (Nva-Abu) | TN2 | 0.013 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
-
Peptide Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water, dilute acid, or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable broth medium for H. pylori.
-
-
Inoculum Preparation:
-
Culture H. pylori on an appropriate agar (B569324) medium.
-
Suspend bacterial colonies in broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include the following controls:
-
Positive Control: Bacteria with no peptide.
-
Negative Control: Medium only (no bacteria or peptide).
-
Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the peptide.
-
-
Seal the plate and incubate under microaerophilic conditions at 37°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) of each well.[1]
-
Cytotoxicity Assay - MTT Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., human gastric adenocarcinoma AGS cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting logic for this compound bioassays.
Caption: Postulated mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
troubleshooting inconsistent Pyloricidin A MIC results
Welcome to the technical support center for Pyloricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel peptide antibiotic that has demonstrated potent and selective activity against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases.[1][2][3][4] Derivatives of this compound have been synthesized to improve its efficacy, with some showing MIC values as low as 0.006 µg/mL against specific H. pylori strains.[3]
Q2: I am observing high variability in my this compound MIC results between experiments. What are the common causes?
High variability in MIC values for antimicrobial peptides like this compound is a frequent issue.[5] Several factors can contribute to this, including:
-
Inoculum Density: The concentration of bacteria used in the assay can significantly affect the MIC.[5]
-
Bacterial Growth Phase: For reproducible results, it is crucial to use bacteria from a consistent growth phase, typically the logarithmic phase.[5]
-
Assay Medium Composition: The pH, salt concentration, and presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium can influence the activity of the peptide.[5]
-
Peptide Stability and Purity: Degradation of the this compound stock solution or the presence of impurities can lead to inconsistent findings.[5]
-
Plasticware Adsorption: Cationic peptides can bind to polystyrene surfaces, leading to a lower effective concentration.[6]
Q3: My this compound shows lower activity than expected. What should I check?
If the antimicrobial activity is lower than anticipated, consider the following:
-
Peptide Solubility and Aggregation: this compound, being a peptide, might have solubility issues in standard aqueous solutions. Aggregation can also reduce its effective concentration.[7]
-
Verification of Peptide Integrity: Ensure the correct amino acid sequence, purity, and any necessary post-synthesis modifications of your this compound.[5]
-
Inappropriate Assay Method: For peptides, a broth microdilution assay is often more suitable than methods like disk diffusion.[5]
-
Storage Conditions: Peptides should be stored in lyophilized form at -20°C. Long-term storage in solution is generally not recommended.
Q4: Are there specific considerations for MIC testing against Helicobacter pylori?
Yes, H. pylori is a fastidious organism requiring specific culture conditions:
-
Atmosphere: It requires a microaerophilic atmosphere (typically 5% O₂, 10% CO₂, and 85% N₂) for growth.[8]
-
Media: Enriched media such as Mueller-Hinton with 5% horse blood or Wilkins-Chalgren agar (B569324) with 10% sheep blood are often used.[9][10]
-
Incubation Time: Due to its slow growth, incubation times of 48 to 72 hours are standard.[8][10]
-
Reading the MIC: The growth of H. pylori can be difficult to see. Tilting the plate or using oblique light may be necessary to accurately determine the MIC endpoint.[9]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values Across Replicates
Inconsistent results within the same experiment, where some replicates show growth inhibition at a certain concentration while others do not, can be perplexing.[11]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Homogenization of this compound | Ensure thorough mixing of the this compound stock solution and in each well of the microtiter plate after dilution. Vortex solutions where appropriate. |
| Inconsistent Inoculum | Ensure the bacterial suspension is homogenous before dispensing into the wells. Mix the inoculum gently between pipetting steps. |
| Edge Effects in Microtiter Plate | Evaporation from the outer wells can concentrate the medium and the peptide, affecting bacterial growth. Use sealing films or fill the outer wells with sterile medium without bacteria or peptide. |
| Peptide Adsorption to Plate | Use polypropylene (B1209903) 96-well plates instead of polystyrene, as cationic peptides can bind to the latter. |
Issue 2: Higher than Expected MIC Values
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high this compound MICs.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against H. pylori
This protocol is adapted from standard methods for antimicrobial peptides and fastidious bacteria.[6][8][12]
Materials:
-
This compound, lyophilized powder
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella Broth or Mueller-Hinton Broth supplemented with 5-10% fetal bovine serum or sheep blood.
-
Sterile 96-well polypropylene microtiter plates (low protein binding).[6]
-
Solvent for this compound (e.g., sterile deionized water, 0.01% acetic acid).[7]
-
Microaerophilic gas generating system.
-
Incubator (37°C).
Procedure:
-
This compound Stock Preparation:
-
Allow lyophilized this compound to equilibrate to room temperature before opening.
-
Dissolve in an appropriate solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). For peptides, a small amount of acetic acid or DMSO may aid dissolution.[7]
-
Prepare serial two-fold dilutions of this compound in the assay medium in a separate polypropylene plate or tubes.
-
-
H. pylori Inoculum Preparation:
-
Subculture H. pylori from frozen stocks onto a suitable agar plate (e.g., Mueller-Hinton with 5% sheep blood).
-
Incubate at 37°C for 48-72 hours in a microaerophilic atmosphere.
-
Harvest colonies and suspend them in the assay broth to achieve a turbidity equivalent to a 1.0-2.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well polypropylene plate.
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: 50 µL of medium + 50 µL of inoculum (no this compound).
-
Negative Control (Sterility): 100 µL of medium only.
-
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate at 37°C for 48-72 hours in a microaerophilic atmosphere.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Presentation
Table 1: Reported MICs for Pyloricidin Derivatives against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin A1 | Not Specified | 0.0625 | [] |
| Pyloricidin C Derivative (with allylglycine) | NCTC11637 | <0.006 | [3] |
| Pyloricidin Derivative (with Nva-Abu) | TN2 | 0.013 | [2] |
Signaling Pathways and Logical Relationships
Diagram: Key Factors Influencing this compound MIC Outcomes
This diagram illustrates the interplay of different experimental variables that can affect the final MIC result.
Caption: Interrelated factors affecting this compound MIC determination.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.com [liofilchem.com]
- 10. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A Stability and Degradation Analysis: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Pyloricidin A, ensuring its stability is paramount for accurate experimental results and the development of effective therapeutics. This technical support center provides essential guidance on stability testing and degradation analysis through frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: this compound, a peptide-based molecule, is susceptible to degradation influenced by several factors.[1][2] Key environmental factors include temperature, pH, light, and the presence of oxidative agents.[3][4] The inherent structure of the molecule, with its multiple peptide bonds and functional groups, also plays a crucial role in its stability profile.[5][6]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, it is advisable to keep it in a lyophilized form at -20°C or lower, protected from light and moisture. For short-term use in solution, it is recommended to prepare fresh solutions and store them at 2-8°C for no longer than 24 hours, unless stability data indicates otherwise. The choice of buffer and pH is also critical and should be optimized for maximum stability.
Q3: What are the common degradation pathways for peptide-based drugs like this compound?
A3: Peptides like this compound are prone to several degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues, can occur at acidic or alkaline pH.[3]
-
Oxidation: Amino acid residues such as methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation.[7]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[8]
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of light-sensitive amino acids.[3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV or mass spectrometry (MS) detection, is a powerful technique for this purpose.[9] Size-Exclusion Chromatography (SEC) can be used to detect aggregation, while techniques like Circular Dichroism (CD) can monitor changes in the secondary structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Perform a forced degradation study to identify potential degradation products and assess their impact on activity. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | Characterize the new peaks using mass spectrometry (LC-MS) to identify the degradation products. This will help in elucidating the degradation pathway. Adjust formulation or storage conditions (e.g., pH, addition of antioxidants) to minimize the formation of these degradants. |
| Changes in physical appearance (e.g., color change, precipitation) | Aggregation or chemical degradation leading to insoluble products. | Use Size-Exclusion Chromatography (SEC) to analyze for aggregates. Re-evaluate the formulation, including the choice of solvent and excipients, to improve solubility and prevent aggregation. |
| Inconsistent results between experimental batches | Variability in the stability of this compound stock solutions. | Implement a strict protocol for the preparation and storage of stock solutions. Qualify each new batch of this compound for purity and concentration before use. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following stress conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 7 days.
-
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples using a validated stability-indicating RP-HPLC method with UV and/or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Illustrative Data Presentation
Table 1: Summary of this compound Degradation under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Incubation Time | This compound Remaining (%) | Major Degradation Products (DP) |
| 0.1 N HCl (60°C) | 24 hours | 85.2 | DP1, DP2 |
| 0.1 N NaOH (60°C) | 24 hours | 78.5 | DP3, DP4 |
| 3% H₂O₂ (RT) | 24 hours | 90.1 | DP5 |
| Heat (60°C) | 7 days | 92.7 | DP1 |
| Photostability (ICH Q1B) | - | 98.5 | Minor DPs |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. This compound | C31H51N5O10 | CID 139588299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
Technical Support Center: Enhancing the Bioavailability of Pyloricidin A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Pyloricidin A derivatives. This compound and its analogues are potent antimicrobial peptides with significant therapeutic potential, particularly against Helicobacter pylori.[1][2][3][4][5] However, like most peptide-based therapeutics, their clinical utility via oral administration is hampered by low bioavailability.[6][7][8] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and testing of this compound derivatives for oral bioavailability.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low in vitro permeability in Caco-2 assays | High hydrophilicity: The inherent chemical structure of the this compound derivative may limit its ability to passively diffuse across the intestinal epithelial cell monolayer. Enzymatic degradation: Peptidases present on the surface of Caco-2 cells may be degrading the derivative. Efflux pump activity: The derivative may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical side.[9][10] Poor aqueous solubility: The derivative may not be fully dissolved in the assay medium, leading to an underestimation of its permeability.[2] | Chemical Modification: Introduce lipophilic moieties to increase hydrophobicity. Cyclization of the peptide can also improve membrane permeability. Formulation with Permeation Enhancers: Co-administer with well-characterized permeation enhancers (e.g., medium-chain fatty acids like sodium caprate) that transiently open tight junctions.[11] Incorporate Protease Inhibitors: Include protease inhibitors (e.g., aprotinin, bestatin) in the formulation to prevent enzymatic degradation.[12] Use of Efflux Pump Inhibitors: Co-incubate with known P-gp inhibitors (e.g., verapamil) to confirm efflux involvement.[9] Improve Solubility: Adjust the pH of the buffer or use solubilizing excipients like cyclodextrins.[13] |
| High variability in in vivo pharmacokinetic (PK) data | Inconsistent dosing: Inaccurate oral gavage technique or variability in formulation viscosity can lead to inconsistent dosing between animals. First-pass metabolism: Significant degradation in the liver after absorption can lead to variable systemic concentrations. Food effect: The presence or absence of food in the stomach can significantly alter gastric emptying time and the extent of absorption. | Refine Dosing Technique: Ensure consistent training of personnel on oral gavage. Use a consistent, well-characterized vehicle for formulation. Investigate Metabolic Stability: Conduct in vitro liver microsome stability assays to quantify the extent of first-pass metabolism. Standardize Feeding Protocol: Fast animals overnight before dosing and control access to food post-dosing to minimize variability. |
| Poor in vivo efficacy despite good in vitro activity | Rapid clearance: The derivative may be quickly eliminated from circulation by renal filtration or proteolytic degradation in the plasma.[14] Low bioavailability: Despite formulation efforts, the amount of drug reaching systemic circulation may be below the therapeutic threshold.[15] Instability in the GI tract: The derivative may be degrading in the harsh acidic environment of the stomach or by digestive enzymes in the small intestine.[6][7] | Chemical Modification: PEGylation can increase the hydrodynamic radius, reducing renal clearance and protecting against proteolysis.[14] Substitution with D-amino acids can enhance resistance to proteases. Advanced Formulation Strategies: Encapsulate the derivative in nanocarriers (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and enhance absorption.[12] Enteric Coating: Formulate the derivative in an enteric-coated capsule or tablet that dissolves only in the higher pH of the small intestine.[11] |
| Peptide aggregation or precipitation in formulation | High peptide concentration: Exceeding the solubility limit of the derivative in the chosen vehicle. Suboptimal pH or ionic strength: The formulation conditions may promote self-association and aggregation.[14] | Optimize Formulation: Determine the solubility limit of the derivative in various pharmaceutically acceptable vehicles. Buffer Optimization: Screen a range of pH values and ionic strengths to identify conditions that maintain peptide solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound derivatives?
A1: The primary barriers are:
-
Enzymatic Degradation: this compound derivatives, being peptides, are susceptible to degradation by proteases in the stomach (pepsin) and small intestine (trypsin, chymotrypsin).[6][7]
-
Low Permeability: Their relatively large size and hydrophilic nature limit their ability to cross the intestinal epithelial barrier.[8]
-
Physicochemical Instability: The harsh acidic pH of the stomach can lead to the degradation of the peptide structure.[6]
Q2: What are some initial chemical modification strategies to consider for improving the bioavailability of a this compound derivative?
A2: Initial strategies include:
-
Lipidation: Covalently attaching a fatty acid chain to increase lipophilicity and enhance membrane interaction.
-
Cyclization: Creating a cyclic peptide structure can improve stability against exonucleases and may confer a more favorable conformation for membrane passage.
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at strategic positions can significantly increase resistance to proteolytic degradation.[12]
Q3: How can I protect my this compound derivative from degradation in the stomach?
A3: Enteric coating is a common and effective strategy.[11] This involves formulating the peptide in a dosage form with a polymer that is insoluble at the low pH of the stomach but dissolves at the neutral to alkaline pH of the small intestine, releasing the drug at the primary site of absorption.
Q4: What are permeation enhancers and how do they work?
A4: Permeation enhancers are excipients that transiently increase the permeability of the intestinal epithelium.[12] They can act through various mechanisms, such as opening the tight junctions between epithelial cells to allow for paracellular transport. Examples include medium-chain fatty acids (e.g., sodium caprate) and bile salts.[11]
Q5: What is the role of nanocarriers in improving the oral bioavailability of peptide drugs?
A5: Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate the peptide drug, offering several advantages:
-
Protection from enzymatic and pH-mediated degradation in the GI tract.
-
Enhanced absorption through various mechanisms, including endocytosis by enterocytes.
-
Potential for targeted delivery to specific regions of the intestine.[12]
Experimental Protocols
Caco-2 Permeability Assay for this compound Derivatives
This protocol is a standard method for assessing the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
This compound derivative stock solution
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days, replacing the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of the this compound derivative solution in HBSS to the apical (A) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction (B to A).
-
Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of a this compound derivative in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound derivative formulation for oral (PO) and intravenous (IV) administration
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimation and Preparation: Acclimate rats for at least one week before the study. For the IV group and for serial blood sampling in the PO group, surgically implant a catheter in the jugular vein. Allow animals to recover for at least 24 hours post-surgery. Fast animals overnight (with free access to water) before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the this compound derivative formulation at the target dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer the this compound derivative solution at a lower dose (e.g., 1 mg/kg) via the jugular vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at pre-determined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following equation: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Data Presentation
Table 1: In Vitro Activity of Pyloricidin Derivatives against H. pylori
| Compound | Modification | MIC (µg/mL) | Reference |
| Pyloricidin C | - | <0.006 | [3] |
| Derivative 2s | Allylglycine substitution | <0.006 | [3] |
| Nva-Abu Derivative | Dipeptide modification | 0.013 | [4] |
Table 2: Effect of Formulation Strategies on Oral Peptide Bioavailability (General Examples)
| Peptide | Formulation Strategy | Bioavailability Enhancement | Reference |
| Insulin | Enteric-coated capsule with permeation enhancers | Significant increase in absorption | [11] |
| Calcitonin | Co-administration with citric acid | Increased oral bioavailability | [7] |
| Octreotide | Oily suspension with medium-chain fatty acids | FDA-approved oral formulation | [11] |
| Semaglutide | Co-formulation with SNAC (permeation enhancer) | FDA-approved oral formulation | [11] |
Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seranovo.com [seranovo.com]
- 7. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 14. benchchem.com [benchchem.com]
- 15. antimicrobial-peptides-under-clinical-investigation - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Refining Purification Protocols for Pyloricidin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Pyloricidin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a purification protocol for this compound?
A1: Before scaling up to a preparative or semi-preparative column, it is crucial to optimize the separation on an analytical column with the same packing material.[1] The initial step is to determine the solvent composition required to elute the peptide. This can be achieved by injecting a sample of this compound onto an analytical column and eluting it with a gradient of 20% to 90% acetonitrile (B52724) (ACN) to observe the retention time.[1]
Q2: What are the common challenges encountered during the purification of synthetic peptides like this compound?
A2: Common challenges in peptide purification include:
-
Peptide aggregation: This is a significant issue, especially with hydrophobic sequences, and can lead to lower yields and purification difficulties.[2]
-
Complex impurity profiles: Impurities can arise from incomplete coupling reactions, side reactions, or degradation during synthesis, which can affect the peptide's biological activity.[2]
-
Low yield and purity: Achieving a practical balance between yield, purity, and throughput is a primary goal in preparative chromatography.[3]
-
Synthesis of complex sequences: Long sequences or the presence of difficult residues can lead to incomplete reactions and the formation of secondary structures.[4]
Q3: How can I improve the resolution of my HPLC separation for this compound?
A3: To improve resolution, you can adjust the gradient slope of the organic modifier. A slower rate of change in the organic modifier concentration, such as a gradient slope of 0.25% per minute, can significantly improve the resolution of peptide subunits.[3] For maximum resolution, a gradient slope as low as 0.05% per minute may be used.[3] Additionally, screening different column chemistries and adjusting the pH of the mobile phase can have a dramatic impact on selectivity and resolution.[5]
Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and are there alternatives?
A4: 0.1% trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing reagent.[1][6] It helps to improve the peak shape of basic peptides and maximize the retention of acidic peptides.[1] However, TFA can cause ion suppression in mass spectrometry (LC/MS), leading to a weaker signal.[6] Formic acid (FA) is a preferred alternative for LC/MS methods as it is a weaker acid and causes less ion suppression.[6]
Q5: How do I choose the appropriate HPLC column for this compound purification?
A5: Reversed-phase HPLC with a C18 wide-pore column is a common choice for peptide purification.[3] The purity of the silica (B1680970) used in the column is important, as metal ion impurities can cause peak tailing and loss of resolution.[3] For preparative purification, it's essential to use a column with a pore size that maximizes loading capacity while allowing for efficient separation, typically 100Å or 300Å.[6]
Physicochemical Properties of Pyloricidins
| Property | This compound | Pyloricidin B | Pyloricidin C |
| Molecular Formula | C31H51N5O10 | Not explicitly found | Not explicitly found |
| Molecular Weight | 653.8 g/mol [7] | Not explicitly found | Not explicitly found |
| Terminal Peptidic Moiety | L-valine-L-valine-L-leucine[8] | L-valine-L-leucine[8] | L-leucine[8] |
| Biological Activity | Potent and highly selective anti-Helicobacter pylori activity[8][9][10] | Potent and highly selective anti-Helicobacter pylori activity[8][9][10] | Potent and highly selective anti-Helicobacter pylori activity[8][9][10] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of this compound
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
1. Materials and Reagents:
-
Crude this compound sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water[3]
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)[1]
-
Analytical and preparative C18 HPLC columns (e.g., 4.6 x 250 mm for analytical)[3]
-
HPLC system with a UV detector
-
Lyophilizer
2. Analytical Method Development:
-
Dissolve a small amount of crude this compound in a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the sample onto the analytical C18 column.
-
Run a linear gradient of 20% to 90% Solvent B over 20 minutes at a flow rate of 1.0 ml/min.[1]
-
Monitor the elution profile at an appropriate wavelength (typically 214 nm or 280 nm for peptides).
-
Identify the peak corresponding to this compound based on its retention time and, if available, mass spectrometry data.
-
Optimize the gradient to achieve the best resolution between the target peptide and impurities. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for peptides.[1][5]
3. Preparative Purification:
-
Scale up the optimized analytical method to a preparative column with the same packing material.
-
Adjust the flow rate according to the preparative column's dimensions.
-
Dissolve the crude this compound in the initial mobile phase composition.
-
Inject the sample onto the preparative column.
-
Run the optimized gradient and collect fractions corresponding to the this compound peak.[1]
4. Fraction Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with sufficient purity.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the pooled fractions to obtain the purified this compound as a powder.[1] Purified peptides should be lyophilized as quickly as possible as they can deteriorate in solution.[1]
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purification yield.
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. hplc.eu [hplc.eu]
- 4. quora.com [quora.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C31H51N5O10 | CID 139588299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Pyloricidin A Off-Target Effects
Welcome to the technical support center for Pyloricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel natural antibiotic that has demonstrated potent and highly selective activity against the bacterium Helicobacter pylori.[1][2][3][4][5] Its on-target effect is the inhibition of H. pylori growth. The precise molecular mechanism of this action is a subject of ongoing research.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, this could involve interactions with mammalian host cells or other bacteria. These effects are a concern because they can lead to cytotoxicity, confounding experimental results, and potential adverse effects in a therapeutic context.
Q3: How can I proactively assess the potential for off-target effects in my cell-based assays?
A multi-pronged approach is recommended:
-
Dose-response analysis: Determine the concentration range where this compound exhibits its anti-H. pylori effect and separately assess its impact on mammalian cell viability across a broad concentration range.
-
Control experiments: Employ a comprehensive set of controls, including vehicle controls, positive controls for toxicity, and inactive structural analogs of this compound.
-
Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if you observe changes in cell proliferation, confirm this with a different assay that measures a distinct cellular process.
Q4: What constitutes a good negative control for this compound experiments?
An ideal negative control would be a structurally similar but biologically inactive analog of this compound. Derivatives of Pyloricidin B and C with modifications to the peptidic moiety have shown drastically decreased anti-H. pylori activity and could potentially serve as negative controls.[2] If a validated inactive analog is unavailable, a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration is essential.
Troubleshooting Guide
Problem 1: I'm observing toxicity in my mammalian cell line at concentrations close to the anti-H. pylori effective dose.
-
Possible Cause: This could indicate a genuine off-target cytotoxic effect.
-
Troubleshooting Steps:
-
Confirm with an orthogonal cytotoxicity assay: If you are using a metabolic assay (e.g., MTT), validate the results with a membrane integrity assay (e.g., LDH release).[6][7][8][9][10]
-
Test in a different cell line: Use a cell line with a different origin to see if the effect is cell-type specific.
-
Use an inactive analog: Test a structurally related but inactive this compound derivative. If the analog also shows toxicity, it suggests the effect may be due to a shared chemical feature unrelated to the anti-H. pylori activity.
-
Problem 2: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent results can arise from variability in cell health, reagent preparation, or experimental timing.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure cells are at a consistent passage number and confluency.
-
Prepare fresh reagents: Aliquot and store this compound solutions appropriately to avoid degradation.
-
Strictly adhere to incubation times: Ensure consistent exposure times in all experiments.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound and Controls
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Positive Control) |
| Vehicle (DMSO) | 0.1% | 100 ± 4.5 | 2.1 ± 0.5 |
| This compound | 1 | 98 ± 5.2 | 3.0 ± 0.8 |
| 10 | 95 ± 6.1 | 5.5 ± 1.2 | |
| 50 | 75 ± 8.3 | 25.6 ± 4.3 | |
| 100 | 45 ± 7.9 | 58.2 ± 6.7 | |
| Inactive Analog | 100 | 97 ± 4.8 | 4.1 ± 0.9 |
| Doxorubicin (Positive Control) | 10 | 15 ± 3.7 | 100 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC50 (µM) | Staurosporine (Positive Control) IC50 (µM) |
| Kinase A | > 100 | 0.02 |
| Kinase B | 85 | 0.05 |
| Kinase C (Hypothetical Off-Target) | 15 | 0.01 |
| Kinase D | > 100 | 0.03 |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
Mammalian cell line of interest
-
This compound
-
Inactive this compound analog
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
Vehicle control (e.g., DMSO)
-
LDH assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the inactive analog in culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include wells for vehicle control, no-cell control (medium only), and positive control.
-
Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48 hours).
-
For the positive control, add lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing whether this compound inhibits the activity of a specific kinase, a common off-target interaction for many small molecules.[11][12][13][14][15]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound
-
Positive control kinase inhibitor (e.g., Staurosporine)
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
Procedure:
-
Add kinase assay buffer, this compound (at various concentrations), and the recombinant kinase to the wells of a 96-well plate. Include wells for a positive control inhibitor and a no-inhibitor control.
-
Incubate at room temperature for 10-15 minutes to allow for potential binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for Investigating this compound Off-Target Effects.
Caption: Hypothetical Off-Target Inhibition of a Host Cell Kinase Pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Novel Antibiotics this compound, B and C and Their Application in the Study of Pyloricidin Derivatives [jstage.jst.go.jp]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assays – REVIVE [revive.gardp.org]
- 8. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. revvity.com [revvity.com]
Validation & Comparative
Pyloricidin A vs. Standard Triple Therapy for Helicobacter pylori: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibiotic candidate, Pyloricidin A, and the established standard triple therapy for the eradication of Helicobacter pylori. The information presented is based on available preclinical and clinical data to inform research and development efforts in the pursuit of more effective treatments for H. pylori infection.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population, leading to a spectrum of gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric malignancies.[1] The cornerstone of treatment has been a combination of antibiotics and a proton pump inhibitor, commonly known as standard triple therapy.[1][2] However, the efficacy of these regimens is declining globally due to the rise of antibiotic resistance.[3] This has spurred the search for novel antimicrobial agents, with this compound emerging as a promising candidate with potent and selective activity against H. pylori.[4][5]
Efficacy Comparison
Direct comparative clinical trial data between this compound and standard triple therapy is not currently available. The following tables summarize the efficacy data from preclinical studies of a Pyloricidin derivative and clinical trials of various standard triple therapy regimens.
Table 1: Preclinical Efficacy of a Pyloricidin Derivative
| Compound | Animal Model | Dosing Regimen | Efficacy | Source |
| Pyloricidin Derivative (with Nva-Abu moiety) | Mongolian Gerbils | 10 mg/kg, twice daily for 7 days (oral administration) | 60% clearance of H. pylori | [6] |
Table 2: Clinical Efficacy of Standard Triple Therapy Regimens
| Therapy Duration | Regimen | Eradication Rate (Intention-to-Treat Analysis) | Eradication Rate (Per-Protocol Analysis) | Source |
| 7-Day | Proton Pump Inhibitor (PPI) + Clarithromycin (B1669154) + Amoxicillin | 74.1% - 81.6% | Not Specified | [1][7] |
| 10-Day | PPI + Clarithromycin + Amoxicillin | 67.6% | 73.0% | [8] |
| 14-Day | PPI + Clarithromycin + Amoxicillin | 82.7% - 86.6% | 91.5% - 91.9% | [8] |
| 14-Day | Pantoprazole + Clarithromycin + Amoxicillin | 70% | Not Specified | [5] |
Note: The efficacy of standard triple therapy is highly dependent on local clarithromycin resistance rates.
Experimental Protocols
In Vitro Susceptibility Testing: this compound
The anti-H. pylori activity of this compound and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method.
-
H. pylori Strains: Clinical isolates or standard laboratory strains (e.g., NCTC 11637) are used.
-
Culture Medium: Brucella agar supplemented with 5-10% fetal bovine serum or other suitable growth factors.
-
Inoculum Preparation: H. pylori is cultured under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 2-3 days. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Serial twofold dilutions of this compound are incorporated into the molten agar before pouring the plates.
-
Inoculation: A multipoint inoculator is used to deliver a standardized volume of the bacterial suspension onto the surface of the agar plates.
-
Incubation: Plates are incubated under microaerophilic conditions at 37°C for 3-5 days.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Efficacy Assessment in Mongolian Gerbils: Pyloricidin Derivative
The Mongolian gerbil model is a well-established animal model for studying H. pylori infection and testing the efficacy of novel therapeutics.[9]
-
Animal Model: Male Mongolian gerbils (5-6 weeks old) are used.
-
Infection: Gerbils are orally inoculated with a suspension of a pathogenic H. pylori strain (e.g., ATCC 43504). Successful colonization is typically confirmed after several weeks.[10]
-
Treatment: A derivative of Pyloricidin was administered orally at a dose of 10 mg/kg, twice daily, for a duration of 7 days.[6]
-
Efficacy Evaluation: At the end of the treatment period, animals are euthanized, and their stomachs are collected. The stomach is homogenized, and serial dilutions are plated on selective agar to determine the number of viable H. pylori colony-forming units (CFU). The clearance rate is calculated by comparing the bacterial load in the treated group to that in an untreated control group.
Mechanism of Action
This compound
The precise molecular mechanism of action of this compound has not been fully elucidated. Current research indicates that it exhibits potent and highly selective antibacterial activity against H. pylori.[4][5] This suggests a specific target within the bacterium that is not present or is significantly different in other bacterial species and host cells.
Caption: Proposed high-level mechanism of this compound action.
Standard Triple Therapy
Standard triple therapy combines a proton pump inhibitor (PPI) with two antibiotics, typically clarithromycin and amoxicillin. Each component has a distinct mechanism of action that contributes to the eradication of H. pylori.
References
- 1. Randomized Controlled Trial Comparing 7-Day Triple, 10-Day Sequential, and 7-Day Concomitant Therapies for Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. gi.testcatalog.org [gi.testcatalog.org]
- 5. A Comparison between Hybrid Therapy and Standard Triple Therapy for Helicobacter pylori Eradication in Patients with Uremia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 10-Day Course of Triple Therapy Versus 14-Day Course for Eradication of Helicobacter pylori Infection in an Indonesian Population: Double-Blinded Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Helicobacter pylori therapy significantly reduces Helicobacter pylori -induced gastric mucosal damage in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyloricidin A and Clarithromycin Against Helicobacter pylori
In the landscape of therapeutics against Helicobacter pylori, the bacterium implicated in a spectrum of gastric maladies from gastritis to gastric cancer, the continuous evaluation of novel antimicrobial agents against established treatments is paramount. This guide provides a comparative analysis of Pyloricidin A, a novel antibiotic, and clarithromycin (B1669154), a cornerstone of current H. pylori eradication therapies. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.
Executive Summary
Clarithromycin, a macrolide antibiotic, has long been a frontline agent in the treatment of H. pylori infections. Its mechanism of action involves the inhibition of bacterial protein synthesis. However, its efficacy is increasingly compromised by the rise of resistant strains. Pyloricidins are a group of novel peptide antibiotics discovered in the culture broth of Bacillus species that have demonstrated selective and potent activity against H. pylori. While comprehensive data on this compound is limited in publicly available literature, initial studies on its derivatives suggest significant potential. This guide collates the available quantitative data on both compounds, details relevant experimental methodologies, and provides visual representations of their mechanisms and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound and clarithromycin, focusing on their antibacterial activity against H. pylori. It is important to note that specific data for this compound is scarce, and information is primarily derived from studies on its potent derivatives.
Table 1: Comparative Antibacterial Potency against H. pylori
| Parameter | This compound (and its derivatives) | Clarithromycin |
| Minimum Inhibitory Concentration (MIC) | < 0.006 µg/mL (for a potent allylglycine derivative of Pyloricidin C)[1]; 0.013 µg/mL (for a Nva-Abu derivative of Pyloricidin)[2] | 0.0078 to >256 µg/mL (variable depending on strain susceptibility)[3][4][5] |
| Minimum Bactericidal Concentration (MBC) | Data not available | 0.25 µg/mL (for planktonic cells) to 1.0 µg/mL (for biofilm cells)[6] |
Table 2: Comparative Effects on H. pylori Biofilms
| Parameter | This compound | Clarithromycin |
| Anti-biofilm Activity | Data not available | Can reduce biofilm biomass, but biofilm formation significantly increases resistance (up to 16-fold increase in MIC)[7][8][9] |
Table 3: Comparative Cytotoxicity
| Parameter | This compound | Clarithromycin |
| Cytotoxicity against Gastric Epithelial Cells | Data not available | Can induce cytotoxicity in a dose-dependent manner and may modulate inflammatory pathways[10][11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a critical measure of antibacterial potency.
1. Broth Microdilution Method: [12][13][14][15]
-
Preparation of Bacterial Inoculum: H. pylori strains are cultured on appropriate agar (B569324) plates (e.g., Columbia Blood Agar) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Colonies are then suspended in a suitable broth (e.g., Brucella broth supplemented with fetal bovine serum) to a turbidity equivalent to a McFarland standard (typically 0.5).
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound (this compound or clarithromycin) is prepared in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under microaerophilic conditions at 37°C for 72 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.
2. Agar Dilution Method: [3][16]
-
Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of the test compound are prepared.
-
Inoculation: The prepared bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
Reading of Results: The MIC is the lowest concentration of the agent that completely inhibits bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the determination of the MIC by broth microdilution, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Biofilm Formation and Quantification Assay
1. Biofilm Formation: [17][18][19][20]
-
H. pylori is cultured in a suitable broth in 96-well plates and incubated under microaerophilic conditions for a specified period (e.g., 3-5 days) to allow for biofilm formation.
2. Crystal Violet Staining Method: [17][18][19][20]
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Washing: Excess stain is washed off with water.
-
Solubilization: The stain bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance value is proportional to the biofilm biomass.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]
-
Cell Seeding: Human gastric epithelial cells (e.g., AGS cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or clarithromycin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Mandatory Visualization
Mechanism of Action of Clarithromycin against H. pylori.
General Experimental Workflow for MIC and MBC Determination.
Logical Comparison Highlighting Data Availability.
Conclusion and Future Directions
This comparative guide highlights the potent anti-H. pylori activity of clarithromycin and the promising, albeit less characterized, potential of this compound. While clarithromycin remains a key component of eradication therapy, its utility is threatened by mounting resistance. The exceptionally low MIC values reported for derivatives of Pyloricidin suggest that this class of antibiotics could represent a significant advancement in the fight against H. pylori.
However, the current analysis is constrained by the limited availability of comprehensive, publicly accessible data for this compound. To enable a more definitive comparison and to advance the potential clinical development of pyloricidins, further research is critically needed. Specifically, future studies should focus on:
-
Determining the MIC and MBC values of this compound against a broad panel of clinical H. pylori isolates, including clarithromycin-resistant strains.
-
Investigating the in vitro and in vivo efficacy of this compound against H. pylori biofilms.
-
Evaluating the cytotoxicity of this compound on human gastric epithelial cells to establish its safety profile.
-
Elucidating the precise mechanism of action and molecular targets of this compound within H. pylori.
Such data will be invaluable for the scientific and drug development communities in assessing the true potential of this compound as a next-generation therapeutic for H. pylori infection.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotypic and Phenotypic Resistance to Clarithromycin in Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility and clarithromycin resistance patterns of Helicobacter pylori clinical isolates in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 6. Impact of Helicobacter pylori biofilm formation on clarithromycin susceptibility and generation of resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Helicobacter pylori Biofilm Formation on Clarithromycin Susceptibility and Generation of Resistance Mutations | PLOS One [journals.plos.org]
- 8. Impact of Helicobacter pylori Biofilm Formation on Clarithromycin Susceptibility and Generation of Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Distribution of Antibiotic MICs for Helicobacter pylori Strains over a 16-Year Period in Patients from Seoul, South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biofilm Formation and Antibiotic Resistance Phenotype of Helicobacter pylori Clinical Isolates [mdpi.com]
- 18. Identification of Factors Associated with Biofilm Formation Ability in the Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay [bio-protocol.org]
- 22. MTT assay [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A Analogs Versus Standard Therapies for Helicobacter pylori Eradication: An In Vivo Efficacy Comparison in Mongolian Gerbils
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the development of novel therapeutic agents. Pyloricidins, a class of potent, selective anti-H. pylori antibiotics discovered in the culture broth of Bacillus species, represent a promising alternative.[1] This guide provides an objective comparison of the in vivo efficacy of a Pyloricidin A analog against standard triple therapy in the Mongolian gerbil model, a well-established model that mimics human H. pylori-induced gastric disease.[2][3][4]
Comparative Efficacy of Anti-H. pylori Therapies
The following table summarizes the in vivo efficacy of a potent this compound derivative and a standard triple therapy regimen in Mongolian gerbils infected with H. pylori.
| Treatment Regimen | Dosage & Administration | Duration | Efficacy (Bacterial Clearance/Eradication Rate) | Reference |
| This compound Derivative (Nva-Abu) | 10 mg/kg, oral gavage, twice daily (b.i.d.) | 7 days | 60% Clearance | [5] |
| Standard Triple Therapy (Lansoprazole, Amoxicillin, Clarithromycin) | 30 mg/kg (L), 50 mg/kg (A), 25 mg/kg (C), oral gavage, twice daily | 4 days | 85.7% Eradication | [6] |
Note: The data presented are from separate studies and not from a direct head-to-head comparison. Efficacy can be influenced by the specific H. pylori strain, infection load, and exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Mongolian Gerbil Model of H. pylori Infection
This protocol outlines the establishment of a stable H. pylori infection in Mongolian gerbils, a model that effectively recapitulates features of human gastric inflammation and carcinogenesis.[2]
-
Animals: Six-to-eight-week-old male specific-pathogen-free (SPF) Mongolian gerbils (Meriones unguiculatus) are used.[6] Animals are housed in a controlled environment and acclimatized for at least one week prior to the experiment.
-
Bacterial Strain: A pathogenic, CagA-positive H. pylori strain (e.g., ATCC 43504 or a gerbil-adapted clinical isolate) is cultured on appropriate media (e.g., Columbia agar) under microaerophilic conditions.
-
Inoculation Procedure:
-
Gerbils are fasted for 8-12 hours before inoculation, with water provided ad libitum.[2]
-
H. pylori is harvested and suspended in a suitable medium like Brucella broth to a final concentration of approximately 1-2 x 10⁹ Colony Forming Units (CFU)/mL.[6]
-
Each gerbil is orally gavaged with 0.5 mL of the bacterial suspension. This procedure is often repeated for 2-3 consecutive days to ensure robust infection.
-
Food is reintroduced 4 hours post-inoculation.
-
Infection is typically allowed to establish for 4-7 weeks before commencing treatment.
-
Treatment and Efficacy Assessment
-
Treatment Groups:
-
Pyloricidin Group: Infected gerbils receive the Pyloricidin derivative suspended in a suitable vehicle via oral gavage.
-
Triple Therapy Group: Infected gerbils receive a combination of a proton pump inhibitor (e.g., Lansoprazole) and antibiotics (e.g., Amoxicillin and Clarithromycin) via oral gavage.[6]
-
Vehicle Control Group: Infected gerbils receive only the vehicle solution.
-
Uninfected Control Group: Healthy gerbils receive the vehicle solution.
-
-
Efficacy Evaluation:
-
At the end of the treatment period (and a subsequent washout period of several days), animals are euthanized.
-
The stomach is aseptically removed, weighed, and macroscopically examined for lesions.
-
The stomach is opened along the greater curvature and longitudinally bisected.
-
Bacterial Load Quantification: One half of the stomach is homogenized in sterile broth. Serial dilutions are plated onto selective agar (B569324) for H. pylori, and colonies are counted after incubation to determine the CFU per gram of stomach tissue. Eradication is defined as the absence of viable H. pylori.[6]
-
Histopathological Analysis: The other half of the stomach is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the severity of gastritis, inflammation, and other mucosal damage.
-
Visualizing Molecular Pathways and Experimental Design
H. pylori-Induced Inflammatory Signaling
H. pylori infection, particularly with strains expressing the oncoprotein CagA, triggers a cascade of intracellular signaling pathways in gastric epithelial cells. CagA is injected into the host cell via a Type IV Secretion System (T4SS), where it undergoes phosphorylation and interacts with host proteins, leading to the activation of pro-inflammatory and oncogenic pathways like NF-κB and MAPK.[7][8][9] This sustained inflammatory response is a key driver of gastric pathology.
Caption: H. pylori CagA-mediated activation of host inflammatory pathways.
In Vivo Efficacy Study Workflow
The successful execution of an in vivo study requires a systematic and well-planned workflow, from animal preparation to final data analysis.
Caption: Workflow for validating in vivo efficacy against H. pylori.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mongolian Gerbil: A Robust Model of Helicobacter pylori-Induced Gastric Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple in vivo passages enhance the ability of a clinical Helicobacter pylori isolate to colonize the stomach of Mongolian gerbils and to induce gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo bactericidal activities of Japanese rice-fluid against H. pylori in a Mongolian gerbil model [medsci.org]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Helicobacter pylori therapy significantly reduces Helicobacter pylori -induced gastric mucosal damage in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A review of signal pathway induced by virulent protein CagA of Helicobacter pylori [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. A review of signal pathway induced by virulent protein CagA of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyloricidin A and Amoxicillin Activity Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-Helicobacter pylori activity of Pyloricidin A, a novel antimicrobial peptide, and amoxicillin (B794), a widely used β-lactam antibiotic. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development efforts in the pursuit of new treatments for H. pylori infections.
Data Presentation: In Vitro Activity
The in vitro potencies of this compound and its derivatives, alongside amoxicillin, are summarized below. Minimum Inhibitory Concentration (MIC) is a key metric for comparing the effectiveness of antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Amoxicillin against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C Derivative (allylglycine derivative 2s) | NCTC11637 | <0.006 | [1] |
| Pyloricidin Derivative (with Nva-Abu) | TN2 | 0.013 | [2] |
| Amoxicillin (Susceptible Strains) | Various Clinical Isolates | 0.0156 - 0.25 | [3][4] |
| Amoxicillin (Resistant Strains) | Various Clinical Isolates | ≥1 | [4] |
Mechanisms of Action
The antimicrobial mechanisms of this compound and amoxicillin differ significantly, targeting distinct cellular processes in H. pylori.
This compound: A Proposed Mechanism of Action
Pyloricidins are novel anti-Helicobacter pylori antibiotics discovered in the culture broth of Bacillus strains.[5] As antimicrobial peptides, the precise mechanism of this compound against H. pylori is not fully elucidated. However, based on the known actions of other antimicrobial peptides against this bacterium, a multi-faceted mechanism can be proposed. This likely involves initial electrostatic interaction with the negatively charged bacterial cell membrane, followed by membrane disruption and permeabilization. This can lead to the leakage of intracellular contents and ultimately, cell death. Furthermore, some antimicrobial peptides have been shown to interfere with essential cellular processes such as urease activity, which is critical for H. pylori survival in the acidic gastric environment.
Amoxicillin: Mechanism of Action
Amoxicillin is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell.[4] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the cell wall. The inhibition of PBPs leads to a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[4]
Experimental Protocols
The determination of MIC is crucial for assessing the antimicrobial activity of compounds. The following are generalized protocols for the broth microdilution and agar (B569324) dilution methods commonly used for H. pylori.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.
Conclusion
This compound and its derivatives demonstrate exceptionally potent in vitro activity against H. pylori, with MIC values in the low ng/mL range, suggesting they are significantly more potent than amoxicillin on a concentration basis. While the precise mechanism of this compound is yet to be fully elucidated, its proposed action as an antimicrobial peptide, involving membrane disruption, presents a different mode of attack compared to the cell wall synthesis inhibition of amoxicillin. This difference in mechanism could be advantageous in overcoming existing resistance to β-lactam antibiotics. Further research is warranted to determine the in vivo efficacy, safety profile, and the potential for resistance development to Pyloricidins. These novel compounds represent a promising avenue for the development of new therapeutics to combat H. pylori infections.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 4. Mechanisms of Helicobacter pylori antibiotic resistance: An updated appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Pyloricidin A derivatives, focusing on their potent and selective activity against Helicobacter pylori. The information presented herein is compiled from key studies to facilitate further research and development of this promising class of antibiotics.
Introduction to this compound
This compound, along with its congeners Pyloricidin B and C, are novel antibiotics with highly selective and potent activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. These natural products share a common core structure: a (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety. They differ in their terminal peptidic chains, which is a key area for synthetic modification to improve efficacy.[1][2]
Comparative Structure-Activity Relationship (SAR)
The antibacterial potency of Pyloricidin derivatives is highly dependent on their chemical structure. Modifications to both the core scaffold and the terminal peptidic moiety have been explored to elucidate the SAR and develop more potent analogs.
The Core Structure: Essential for Activity
The integrity of the core ((2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoyl-β-D-phenylalanine) is crucial for the anti-H. pylori activity of Pyloricidins. Studies involving the total synthesis of Pyloricidins and their derivatives have shown that alterations to the β-D-phenylalanine component or the stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety lead to a significant decrease in antibacterial activity.[3][4]
The Terminal Peptidic Moiety: A Hotspot for Optimization
The terminal peptide chain offers a fertile ground for modifications to enhance potency. Key findings from SAR studies on this region are summarized below:
-
Amino Acid Configuration: The stereochemistry of the amino acids in the peptide chain is critical. Derivatives incorporating α-L-amino acids tend to retain their antibacterial activity. Conversely, the introduction of α-D-, β-, or γ-amino acids results in a drastic reduction in potency.[5]
-
Peptide Composition: The specific amino acids in the dipeptidic moiety significantly influence the anti-H. pylori activity. A derivative featuring a norvaline-aminobutanoic acid (Nva-Abu) dipeptide exhibited exceptional potency, with a Minimum Inhibitory Concentration (MIC) of 0.013 µg/mL against H. pylori TN2.[1][6]
-
Novel Amino Acids: The incorporation of non-standard amino acids has yielded highly potent derivatives. An allylglycine-containing derivative demonstrated an MIC of less than 0.006 µg/mL against H. pylori NCTC11637, making it approximately 60 times more potent than the parent compound, Pyloricidin C.[5][7]
Quantitative Comparison of Pyloricidin Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key Pyloricidin derivatives against Helicobacter pylori.
| Compound/Derivative | Terminal Peptidic Moiety | Bacterial Strain | MIC (µg/mL) |
| This compound | L-Valine-L-Valine-L-Leucine | H. pylori | Not specified |
| Pyloricidin B | L-Valine-L-Leucine | H. pylori | Not specified |
| Pyloricidin C | L-Leucine | H. pylori NCTC11637 | ~0.36 |
| Allylglycine Derivative | Allylglycine | H. pylori NCTC11637 | <0.006 |
| Nva-Abu Derivative | L-Norvaline-L-α-Aminobutanoic acid | H. pylori TN2 | 0.013 |
Experimental Protocols
The evaluation of the anti-H. pylori activity of Pyloricidin derivatives is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol outlines a standard broth microdilution method for determining the MIC of Pyloricidin derivatives against H. pylori.
-
Bacterial Culture: Helicobacter pylori strains are cultured on appropriate agar (B569324) plates, such as Mueller Hinton agar supplemented with 5% sheep blood, under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Bacterial colonies are harvested and suspended in a suitable broth, like Mueller Hinton broth, to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The Pyloricidin derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations to be tested.
-
Inoculation: Each well of the microtiter plate containing the diluted test compounds is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth without any test compound) and negative control wells (containing only broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated under microaerobic conditions at 37°C for 72 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the Pyloricidin derivative that completely inhibits visible growth of H. pylori.
Visualizations
Experimental Workflow: MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Proposed Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated, its structural characteristics and the general mechanism of similar cationic antimicrobial peptides suggest a membrane-disruption model.
Caption: Proposed membrane disruption mechanism of this compound.
References
- 1. Host Cell Antimicrobial Responses against Helicobacter pylori Infection: From Biological Aspects to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A: A Comparative Analysis of its Activity and Potential Cross-Resistance with Existing Antibiotics Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Helicobacter pylori strains presents a significant challenge to the effective treatment of gastric diseases. Pyloricidin A, a novel antimicrobial peptide, has demonstrated potent and highly selective activity against H. pylori. This guide provides a comparative analysis of this compound's in vitro activity with that of commonly used antibiotics, explores the potential for cross-resistance, and furnishes detailed experimental protocols for key assessment methods.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound derivatives and conventional antibiotics against H. pylori. It is important to note that direct cross-resistance studies between this compound and other antibiotics are not yet available in published literature.
| Antimicrobial Agent | H. pylori Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pyloricidin C derivative (allylglycine) | NCTC11637 | <0.006 | - | - | [1] |
| Pyloricidin derivative (Nva-Abu) | TN2 | 0.013 | - | - | [2] |
| Amoxicillin | Clinical Isolates (South China) | 0.0156 - 256 | 0.125 | 4 | [3][4] |
| Clarithromycin | Clinical Isolates (South China) | 0.0156 - >256 | 0.0312 | 64 | [4] |
| Metronidazole | Clinical Isolates (South China) | 0.0156 - >256 | 8 | 256 | [4] |
| Levofloxacin | Clinical Isolates (South China) | 0.0156 - 256 | 0.25 | 16 | [4] |
| Tetracycline | Clinical Isolates (South China) | 0.0156 - 256 | 0.0625 | 4 | [4] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Understanding Resistance Mechanisms and the Potential for Cross-Resistance
The potential for cross-resistance between this compound and existing antibiotics is a crucial consideration for its development as a therapeutic agent. While direct data is lacking, an understanding of the distinct mechanisms of action and resistance can provide valuable insights.
This compound , as an antimicrobial peptide (AMP), is thought to act primarily by disrupting the bacterial cell membrane. This mechanism is fundamentally different from that of many conventional antibiotics that target specific intracellular processes.
Conventional Antibiotic Resistance in H. pylori is well-documented and typically involves:
-
Amoxicillin: Mutations in penicillin-binding proteins (PBPs), specifically PBP1, which reduce the binding affinity of the antibiotic to its target in the cell wall.[5]
-
Clarithromycin: Point mutations in the 23S rRNA gene, which prevent the antibiotic from binding to the ribosomal subunit and inhibiting protein synthesis.[6] Efflux pumps can also contribute to resistance.[7]
-
Metronidazole: Inactivation of the drug through mutations in genes encoding nitroreductases (e.g., rdxA and frxA), which are required to activate the prodrug within the bacterial cell.[5]
-
Levofloxacin: Point mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, which encodes a subunit of DNA gyrase, preventing the antibiotic from inhibiting DNA replication.[6]
-
Tetracycline: Resistance can be conferred by ribosomal protection proteins or decreased membrane permeability.[5]
Given these distinct mechanisms, the development of resistance to conventional antibiotics through target site modification is less likely to confer cross-resistance to this compound. However, more general resistance mechanisms, such as the formation of biofilms or alterations in the bacterial outer membrane that reduce permeability, could potentially lead to a degree of cross-resistance.[7][8] The phenomenon of cross-resistance between AMPs and conventional antibiotics is complex and not always predictable.[9][10]
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to antimicrobial research. The following are detailed methodologies for determining Minimum Inhibitory Concentration (MIC) and for conducting Time-Kill Kinetic Assays for H. pylori.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
96-well microtiter plates
-
H. pylori isolates and a quality control strain (e.g., ATCC 43504)
-
Appropriate broth medium (e.g., Brucella broth supplemented with fetal bovine serum)
-
Antimicrobial agents (this compound and comparators)
-
Microplate reader
-
Microaerobic incubation system (e.g., gas-generating pouches or a tri-gas incubator)
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute each antimicrobial agent in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare Bacterial Inoculum: Culture H. pylori on an appropriate agar (B569324) medium. Suspend colonies in broth to a turbidity equivalent to a McFarland standard of 2.0.[13]
-
Inoculate Plates: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates in a microaerobic environment (typically 5-10% CO₂, 80-85% N₂, 5-10% O₂) at 37°C for 72 hours.[14]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth, as determined by visual inspection or by measuring the optical density using a microplate reader.[15]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17]
Materials:
-
Culture tubes or flasks
-
H. pylori isolates
-
Appropriate broth medium
-
Antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Apparatus for serial dilutions and viable plate counts (e.g., agar plates, spreaders)
-
Microaerobic incubation system
Procedure:
-
Prepare Cultures: Grow H. pylori in broth to the logarithmic phase of growth.
-
Introduce Antibiotic: Add the antimicrobial agent at the desired concentration to the bacterial culture at time zero. Include a growth control culture without any antibiotic.
-
Sampling Over Time: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.
-
Determine Viable Cell Counts: Perform serial dilutions of each aliquot and plate onto appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates under microaerobic conditions until colonies are visible. Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.
Visualizing Experimental Workflows and Resistance Logic
To further clarify the experimental processes and the conceptual framework for considering cross-resistance, the following diagrams are provided.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the time-kill kinetic assay.
Caption: Conceptual logic of potential cross-resistance between this compound and conventional antibiotics.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helicobacter Pylori: A Review of Current Treatment Options in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 5. Mechanisms of Helicobacter pylori antibiotic resistance: An updated appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Antibiotic Resistance and Novel Treatment Strategies for Helicobacter pylori Infections [mdpi.com]
- 7. Antibiotic Resistance of Helicobacter pylori: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induced Bacterial Cross-Resistance toward Host Antimicrobial Peptides: A Worrying Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liofilchem.com [liofilchem.com]
- 15. Minimum inhibitory concentration of various single agents and the effect of their combinations against Helicobacter pylori, as estimated by a fast and simple in vitro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Utilization of time-kill kinetic methodologies for assessing the bactericidal activities of ampicillin and bismuth, alone and in combination, against Helicobacter pylori in stationary and logarithmic growth phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A: A Novel Antibiotic with High Specificity for Helicobacter Species
A Comparative Analysis of a Promising Candidate for Targeted H. pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyloricidin A's performance against other antimicrobial agents used in the treatment of Helicobacter pylori infections. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the in vitro activity of Pyloricidin analogues and commonly used antibiotics against Helicobacter pylori and other bacterial species. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (2s) | Helicobacter pylori NCTC11637 | <0.006 | [1] |
| This compound derivative (Nva-Abu) | Helicobacter pylori TN2 | 0.013 | [2] |
| Amoxicillin | Helicobacter pylori (susceptible strains) | <0.03 | [3] |
| Clarithromycin | Helicobacter pylori (susceptible strains) | Varies | |
| Metronidazole | Helicobacter pylori (susceptible strains) | Varies | |
| Tetracycline | Helicobacter pylori (susceptible strains) | Varies | |
| This compound, B, C | Other Bacteria | High (Selective for H. pylori) | [1][2][4] |
Note: Pyloricidins A, B, and C have been reported to possess potent and highly selective antibacterial activity against Helicobacter pylori[1][2][4]. While specific MIC values against a broad range of other bacteria are not detailed in the available literature, the consistent description of high selectivity suggests significantly higher MICs for non-Helicobacter species. The MIC values for conventional antibiotics can vary significantly depending on the resistance profile of the H. pylori strain.
Experimental Protocols
Detailed methodologies for determining the specificity and cytotoxic effects of antimicrobial agents are crucial for reproducible research. The following are standard protocols for Minimum Inhibitory Concentration (MIC) determination and in vitro cytotoxicity assessment.
Minimum Inhibitory Concentration (MIC) Determination via Agar (B569324) Dilution
This method is considered a reference standard for antimicrobial susceptibility testing of fastidious organisms like Helicobacter pylori.
1. Preparation of Antimicrobial Stock Solutions:
-
Dissolve the antimicrobial agents (this compound and comparators) in an appropriate solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
2. Preparation of Agar Plates with Antimicrobial Agents:
-
Prepare a suitable agar medium, such as Mueller-Hinton agar supplemented with 5% sheep blood.
-
Autoclave the agar and allow it to cool to 45-50°C in a water bath.
-
Add the appropriate volume of the antimicrobial stock solution to the molten agar to achieve the desired final concentrations. A two-fold serial dilution is typically used.
-
Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
Culture H. pylori strains on appropriate agar plates in a microaerobic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
4. Inoculation of Agar Plates:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Include a growth control plate (agar without any antimicrobial agent) and a sterility control plate (uninoculated agar).
5. Incubation:
-
Incubate the plates in a microaerobic atmosphere at 37°C for 48-72 hours.
6. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on mammalian cells by measuring metabolic activity.
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., human gastric epithelial cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into a 96-well microplate at a predetermined density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Potential Mechanism of Action
While the precise molecular mechanism of this compound has not been fully elucidated, as a peptide-based antibiotic, it is likely to exert its antimicrobial effect by disrupting the bacterial cell membrane.
This proposed pathway illustrates a common mechanism for antimicrobial peptides, where initial binding to the bacterial membrane leads to membrane permeabilization, subsequent loss of essential ions and membrane potential, arrest of vital cellular processes, and ultimately, cell death. This targeted disruption of the bacterial membrane would be consistent with the observed high specificity of Pyloricidins for Helicobacter pylori. Further research is required to validate this specific pathway for this compound.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics this compound, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment of Pyloricidin A and Metronidazole Against Resistant H. pylori
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance in Helicobacter pylori poses a significant challenge to the successful eradication of this pathogen, a primary cause of gastritis, peptic ulcers, and gastric cancer. Metronidazole (B1676534), a cornerstone of anti-H. pylori therapy, is increasingly compromised by resistance. This guide provides a comparative assessment of Pyloricidin A, a novel antibiotic, and metronidazole, focusing on their efficacy against resistant H. pylori. The information is based on available experimental data, with proposed protocols for further investigation where data for this compound is not yet publicly available.
Mechanisms of Action: A Tale of Two Strategies
Metronidazole is a prodrug that requires intracellular activation by the target microorganism. In susceptible H. pylori, the nitro group of metronidazole is reduced by an oxygen-insensitive NADPH nitroreductase, an enzyme encoded by the rdxA gene.[1] This reduction generates reactive nitroso and hydroxylamine (B1172632) radicals that induce cytotoxic DNA damage, leading to bacterial cell death. Resistance to metronidazole in H. pylori is most commonly associated with mutations in the rdxA gene, which prevent the activation of the drug.[1]
Pyloricidins are a class of potent, peptide-like antibiotics that exhibit selective activity against H. pylori. While the precise mechanism of action for this compound is not yet fully elucidated, its chemical structure suggests it may act on the bacterial cell membrane or interfere with essential cellular processes. Further research is required to pinpoint its exact molecular target.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and metronidazole. It is important to note that specific data for this compound against metronidazole-resistant H. pylori is limited in publicly available literature. The data for Pyloricidin is based on derivatives and highlights the need for direct comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC)
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin Derivative | H. pylori NCTC11637 | <0.006 | [2] |
| Pyloricidin Derivative | H. pylori TN2 | 0.013 | [3] |
| Metronidazole | Metronidazole-Susceptible | ≤0.03 - 2.0 | [4] |
| Metronidazole | Metronidazole-Resistant | ≥8 - >128 | [4] |
Table 2: Time-Kill Kinetics
| Compound | H. pylori Strain | Concentration | Time to >3-log10 reduction in CFU/mL | Reference |
| This compound | To be determined | To be determined | To be determined | N/A |
| Metronidazole | Metronidazole-Susceptible | 24h | >3-log reduction | [5][6] |
| Metronidazole | Metronidazole-Resistant | 24h | Less killing effect | [1] |
Table 3: Anti-Biofilm Activity
| Compound | H. pylori Strain | Effect on Biofilm | Reference |
| This compound | To be determined | To be determined | N/A |
| Metronidazole | Biofilm-forming strains | Decreased biofilm biomass (not statistically significant at MIC) | [7][8] |
Table 4: Intracellular Activity
| Compound | H. pylori Strain | Intracellular Efficacy | Reference |
| This compound | To be determined | To be determined | N/A |
| Metronidazole | Invasive strain | Bacteriostatic activity only | [9] |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound and metronidazole that inhibits the visible growth of H. pylori.
Method: Agar (B569324) dilution method.
-
Bacterial Strains: Include well-characterized metronidazole-susceptible (e.g., ATCC 43504) and clinically isolated metronidazole-resistant strains of H. pylori.
-
Media: Mueller-Hinton agar supplemented with 5% defibrinated horse or sheep blood.
-
Antibiotic Preparation: Prepare stock solutions of this compound and metronidazole. A series of twofold dilutions of each antibiotic are incorporated into the molten agar before pouring the plates.
-
Inoculum Preparation: Grow H. pylori strains on non-selective agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Suspend bacterial colonies in Brucella broth to achieve a turbidity equivalent to a 2.0 McFarland standard.
-
Inoculation: Inoculate the antibiotic-containing and control plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound and metronidazole over time.
Method: Broth macrodilution method.
-
Inoculum Preparation: Prepare a logarithmic phase culture of H. pylori in Brucella broth supplemented with 5% fetal bovine serum to a final concentration of approximately 10⁶ CFU/mL.
-
Antibiotic Exposure: Add this compound and metronidazole at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on Mueller-Hinton agar plates.
-
Incubation and Counting: Incubate the plates under microaerophilic conditions at 37°C for 72-96 hours and count the number of colonies (CFU/mL).
-
Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
Anti-Biofilm Activity Assay
Objective: To evaluate the ability of this compound and metronidazole to inhibit biofilm formation and eradicate established biofilms.
Method: Crystal violet staining method.
-
Biofilm Formation: Grow H. pylori in 96-well microtiter plates in Brucella broth supplemented with 5% fetal bovine serum under microaerophilic conditions at 37°C for 72 hours to allow biofilm formation.
-
For Inhibition of Formation: Add sub-MIC concentrations of this compound and metronidazole to the wells at the time of inoculation.
-
For Eradication of Established Biofilm: After 72 hours of biofilm formation, remove the planktonic cells and add fresh media containing various concentrations of this compound and metronidazole to the wells with established biofilms and incubate for another 24 hours.
-
Staining: Wash the wells with phosphate-buffered saline (PBS), fix the biofilms with methanol, and stain with 0.1% crystal violet.
-
Quantification: Solubilize the bound dye with 33% acetic acid and measure the absorbance at 570 nm using a microplate reader.
Intracellular Activity Assay
Objective: To assess the efficacy of this compound and metronidazole against intracellular H. pylori.
Method: Gentamicin (B1671437) protection assay.
-
Cell Culture: Culture a human gastric epithelial cell line (e.g., AGS cells) to confluence in appropriate cell culture medium.
-
Infection: Infect the AGS cell monolayers with H. pylori at a multiplicity of infection (MOI) of 100:1 and incubate for a few hours to allow for bacterial internalization.
-
Gentamicin Treatment: Wash the cells and treat with gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill extracellular bacteria.
-
Antibiotic Exposure: Replace the medium with fresh medium containing this compound or metronidazole at various concentrations.
-
Cell Lysis and Viable Count: At different time points, wash the cells, lyse them with a sterile detergent solution (e.g., 0.1% saponin) to release intracellular bacteria. Perform serial dilutions of the lysate and plate on Mueller-Hinton agar to determine the number of viable intracellular bacteria (CFU/mL).
Conclusion and Future Directions
Metronidazole remains a critical component of H. pylori eradication therapy, but its efficacy is severely hampered by the global rise in resistance. This compound and its derivatives show exceptional potency against H. pylori in preliminary studies, suggesting they could be promising alternatives, particularly for resistant strains.
This guide highlights the significant data gap that currently exists for a direct comparative assessment of this compound against metronidazole. The provided experimental protocols offer a framework for researchers to generate the necessary data on the MIC, bactericidal activity, anti-biofilm properties, and intracellular efficacy of this compound against both metronidazole-susceptible and -resistant H. pylori. Such studies are crucial to fully evaluate the therapeutic potential of this novel antibiotic and to inform the development of new strategies to combat the growing challenge of antibiotic-resistant H. pylori infections.
References
- 1. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of Helicobacter pylori to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linolenic acid-metronidazole inhibits the growth of Helicobacter pylori through oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole-Resistant Helicobacter pylori Is More Prevalent in Patients with Nonulcer Dyspepsia than in Peptic Ulcer Patients in a Multiethnic Asian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kill kinetics of antimicrobial agents against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Helicobacter pylori biofilm formation on susceptibility to amoxicillin, metronidazole and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal and Safe Handling of Piericidin A
Note to the reader: The request referenced "Pyloricidin A." Based on available chemical databases and scientific literature, it is highly likely that this was a typographical error and the intended compound was "Piericidin A." The following safety and disposal information is for Piericidin A.
Piericidin A is a potent neurotoxin and a natural inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase (complex I).[1] It is widely used in research for its anti-bacterial, anti-cancer, and insecticidal properties.[1][2] Due to its high toxicity, stringent adherence to safety and disposal protocols is imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Hazard Identification: Piericidin A is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3] It also causes skin and serious eye irritation and may lead to respiratory irritation.[4]
Personal Protective Equipment (PPE): When handling Piericidin A, appropriate PPE is mandatory. This includes:
-
Gloves: Wear chemical-resistant gloves. If there is a risk of splashing, double gloving is recommended.[5]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Lab Coat: A lab coat or other protective clothing is required.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]
Storage: Piericidin A solutions should be stored in a tightly sealed container in a cool, well-ventilated area at the recommended temperature of -20°C for long-term stability.[4][6] Keep away from sources of ignition.[4][6]
Spill and Exposure Procedures
In Case of a Spill:
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[4][6][7]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[4][6]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.[4][7]
-
Prevent the spill from entering drains or water courses.[4][6][7]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen or artificial respiration and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
Quantitative Toxicity Data
The following table summarizes the cytotoxic effects of Piericidin A on various cell lines, as indicated by the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | IC₅₀ Value | Reference |
| Tn5B1-4 (insect) | 0.061 µM | [1][8] |
| HepG2 (human liver) | 233.97 µM | [1][8] |
| Hek293 (human kidney) | 228.96 µM | [1][8] |
| OVCAR-8 (human ovary) | 500 fM | [9] |
| PC-3/M (human prostate) | Data available | [9] |
| HCT-116 (human colon) | Data available | [9] |
| HL-60 (human leukemia) | >12 µM (resistant) | [9] |
| B16-F10 (murine melanoma) | >12 µM (resistant) | [9] |
Experimental Protocols
Cytotoxicity Assay Protocol:
This protocol is based on studies evaluating the cytotoxic effects of Piericidin A.
-
Cell Culture: Culture the desired cell lines (e.g., Tn5B1-4, HepG2, Hek293) in their appropriate growth media and conditions.
-
Treatment: Seed the cells in 96-well plates. After cell attachment, treat them with varying concentrations of Piericidin A. For Tn5B1-4 cells, a concentration range of 0.02 to 0.32 µM may be used, while for HepG2 and Hek293 cells, a range of 180 to 300 µM is more appropriate.[8]
-
Incubation: Incubate the treated cells for a specified period, for example, 48 hours.[8]
-
Viability Assay: Assess cell viability using a standard method, such as the MTT assay.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of Piericidin A that inhibits cell growth by 50%.
Disposal Procedures
Proper disposal of Piericidin A and its contaminated materials is crucial to prevent harm to human health and the environment. All disposal must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Segregation: All waste contaminated with Piericidin A, including unused solutions, empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Containment: Place all Piericidin A waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Logical Workflow for Piericidin A Disposal
Caption: Workflow for the safe disposal of Piericidin A waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
Personal protective equipment for handling Pyloricidin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As a novel antibiotic, a comprehensive Safety Data Sheet (SDS) for Pyloricidin A is not publicly available. This document provides essential safety and logistical guidance based on best practices for handling potent, biologically active peptides in a laboratory setting.[1][2][3] It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's protocols and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Due to its nature as a potent antibiotic, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.[4][5][6][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is strongly recommended, especially when handling stock solutions or the pure compound.[4] Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety goggles | Required at all times to protect against splashes and aerosols.[5] |
| Face shield | Recommended in conjunction with safety goggles when there is a significant risk of splashes, such as during reconstitution of the lyophilized powder or large-volume transfers.[7] | |
| Body Protection | Laboratory coat | A dedicated, full-sleeved laboratory coat is the minimum requirement. An impermeable or disposable gown is recommended when handling larger quantities or during procedures with a high splash potential.[4][5] |
| Respiratory Protection | Respirator | A fit-tested N95 respirator or higher is required when handling the lyophilized powder to prevent inhalation.[7] Use in a well-ventilated area or a chemical fume hood is also necessary.[2] |
Experimental Protocols: Safe Handling and Reconstitution
Adherence to strict protocols is crucial for minimizing exposure and maintaining the integrity of the compound.
General Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any potential aerosols.[2]
-
Avoid Inhalation and Contact: Avoid practices that could generate dust or aerosols. Do not handle the compound with bare hands.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[1]
Reconstitution of Lyophilized Powder:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[9]
-
Solvent Addition: Carefully add the appropriate solvent as determined by your experimental protocol. Direct the solvent down the side of the vial to gently dissolve the powder.
-
Mixing: Mix by gentle vortexing or inversion. Avoid vigorous shaking to prevent denaturation of the peptide.
-
Storage of Solutions: For short-term storage, keep solutions at 2-8°C. For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9]
Operational and Disposal Plans
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.[10][11][12][13][14]
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform your laboratory supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, contact your institution's EHS for assistance.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1, including double gloves and respiratory protection.
-
Containment: Cover the spill with an absorbent material, working from the outside in to prevent spreading.[12]
-
Decontamination: Gently apply a suitable disinfectant or inactivating agent (e.g., a fresh 10% bleach solution followed by a 70% ethanol (B145695) wipe-down) to the absorbent material and the surrounding area.[13] Allow for adequate contact time (at least 15-20 minutes).[11][13]
-
Cleanup: Collect all contaminated materials (absorbent, gloves, etc.) using forceps or other tools and place them in a labeled biohazard bag or a designated container for hazardous chemical waste.[10]
-
Final Decontamination: Re-wipe the spill area with disinfectant.
-
Waste Disposal: Dispose of the sealed waste bag according to your institution's hazardous waste procedures.
-
Reporting: Complete any necessary incident reports as required by your institution.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical and/or biohazardous waste.
-
Unused Compound and Stock Solutions: These are considered hazardous chemical waste and should be collected in a clearly labeled, sealed container for disposal through your institution's hazardous waste management program.[15]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, gloves, absorbent paper, and vials, must be collected in a designated, labeled hazardous waste container.[1]
-
Environmental Contamination: Do not dispose of this compound down the drain or in the general trash, as this can contribute to environmental pollution and the development of antimicrobial resistance.[16][17]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the novel antibiotic this compound and ensure a safe and controlled laboratory environment.
References
- 1. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. Titan Peptide [titanpeptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. fda.gov [fda.gov]
- 7. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. westlab.com [westlab.com]
- 14. biosafety.utk.edu [biosafety.utk.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. dovepress.com [dovepress.com]
- 17. SIDP - Antibiotic Disposal [sidp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
